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Core Science & Biosynthesis

Foundational

Thermodynamic Properties and Thermal Stability of Disodium Terephthalic Acid: A Comprehensive Technical Guide

Executive Summary Disodium terephthalate (Na₂TP), the disodium salt of 1,4-benzenedicarboxylic acid (CAS: 10028-70-3) 1, is a highly versatile organic compound that sits at the intersection of advanced energy storage and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium terephthalate (Na₂TP), the disodium salt of 1,4-benzenedicarboxylic acid (CAS: 10028-70-3) 1, is a highly versatile organic compound that sits at the intersection of advanced energy storage and sustainable polymer recycling. Characterized by a rigid aromatic backbone and strong ionic bonding, Na₂TP exhibits exceptional thermal stability and unique phase equilibria. This whitepaper provides an in-depth analysis of the thermodynamic properties, thermal decomposition kinetics, and industrial applications of Na₂TP, supported by self-validating experimental protocols designed for researchers and drug/material development professionals.

Phase Equilibria and Solubility Thermodynamics

Understanding the solid-liquid equilibrium (SLE) of Na₂TP is critical for modeling industrial separation processes, particularly in highly concentrated electrolyte systems.

The solubility of Na₂TP in aqueous and water–ethylene glycol mixtures exhibits a unique thermodynamic profile: it shows almost negligible dependence on temperature across a wide range (-25 °C to 70 °C) 2. However, the addition of sodium hydroxide (NaOH) significantly reduces its solubility. This "salting-out" effect is driven by the common-ion effect of Na⁺, which shifts the dissolution equilibrium toward the solid phase [[2]]().

To accurately predict the phase behavior of these complex mixtures, researchers utilize the Extended UNIQUAC (Universal Quasilocal Chemical Activity) model 3. This thermodynamic model accounts for both short-range intermolecular forces and long-range electrostatic ion-ion interactions, providing accurate predictions for the terephthalic acid – disodium terephthalate – NaOH – ethylene glycol – water system up to 90 °C, with reasonable extrapolations up to several hundred degrees Celsius 3.

Thermal Stability and Decomposition Kinetics

The thermal stability of Na₂TP is vastly superior to that of its parent acid, terephthalic acid (TPA). While TPA undergoes an endothermic partial sublimation between 276–328 °C and decomposes at 590 °C, Na₂TP remains thermally stable up to an initial decomposition temperature of 600 °C [[4]]().

This remarkable thermal resistance is attributed to the strong ionic interactions between the sodium cations and the carboxylate anions, which require significantly more thermal energy to cleave than the hydrogen bonds present in pure TPA. When heated beyond 600 °C, Na₂TP undergoes an exothermic decomposition, releasing volatile gases (carbon monoxide, carbon dioxide) and leaving behind a solid residue of sodium oxides and carbon 4.

Thermal Solid Na2TP Solid Stable Thermally Stable (< 600 °C) Solid->Stable Heating (N2) Decomp Exothermic Decomposition (> 600 °C) Stable->Decomp Bond Cleavage Gas Volatiles (CO, CO2) Decomp->Gas Mass Loss (TGA) Ash Solid Residue (Na2O, Carbon) Decomp->Ash Residual Mass

Thermal decomposition pathway of Na2TP highlighting its stability up to 600 °C.

Quantitative Data Summary

Table 1: Key Thermodynamic and Thermal Properties

Material / ParameterQuantitative ValueReference / Source
Na₂TP Initial Decomposition Temp. ~600 °C4
TPA Sublimation Temp. 276 – 328 °C4
TPA Decomposition Temp. 590 °C4
Na₂TP SIB Reversible Capacity 250 mAh/g5
Na₂TP SIB Average Voltage 0.43 V (vs. Na⁺/Na)5
SLE Measurement Range -25 °C to 70 °C2

Industrial Applications Driven by Thermodynamics

A. Sodium-Ion Battery (SIB) Anodes

Because of its exceptional thermal stability and rigid aromatic structure, Na₂TP is deployed as a high-performance, low-cost organic anode material for room-temperature Sodium-Ion Batteries 5. The material delivers a reversible capacity of 250 mAh/g and operates at an average Na storage voltage of 0.43 V vs. Na⁺/Na. The high decomposition temperature ensures battery safety under thermal runaway conditions, a critical metric for grid-scale energy storage.

B. Polyethylene Terephthalate (PET) Chemical Recycling

In the chemical recycling of PET, waste plastics undergo alkaline hydrolysis (often facilitated by subcritical CO₂-H₂O systems) to yield Na₂TP and ethylene glycol 6. Because Na₂TP is highly soluble in water, it can be easily filtered from insoluble contaminants (like dyes or other polymers) before being acidified with HCl to precipitate pure TPA.

Workflow PET Waste PET Hydrolysis Alkaline Hydrolysis (NaOH) PET->Hydrolysis Depolymerization Na2TP Disodium Terephthalate (Aqueous) Hydrolysis->Na2TP Ester Cleavage Acidification Acidification (HCl) Na2TP->Acidification Impurity Filtration TPA Terephthalic Acid (Precipitate) Acidification->TPA Protonation

Workflow of PET chemical recycling utilizing the highly soluble Na2TP intermediate.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causal logic and self-validation steps.

Protocol 1: TGA/DSC Thermal Profiling of Na₂TP

This protocol isolates the true thermodynamic events of the sample from instrumental artifacts.

  • Crucible Preparation & Blank Run: Run an empty aluminum crucible from 25 °C to 800 °C. Causality: This establishes a thermal baseline, allowing for the subtraction of the instrument's inherent heat flow drift, ensuring that recorded exothermic/endothermic peaks belong strictly to the Na₂TP sample.

  • Sample Loading: Load exactly 10 mg of Na₂TP into the crucible. Causality: A small, precise mass prevents thermal lag and mass transfer resistance, ensuring sharp, highly resolved DSC peaks.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative combustion, isolating pure thermal decomposition pathways.

  • Heating Ramp: Apply a heating rate of 10 °C/min up to 800 °C. Causality: This specific rate optimizes the balance between resolving overlapping thermal events and maintaining a practical experimental timeframe.

Protocol 2: Solid-Liquid Equilibrium (SLE) Measurement

This protocol ensures the measurement of true thermodynamic equilibrium rather than a transient kinetic state.

  • Solution Preparation: Add an excess of Na₂TP to a precisely weighed mixture of water and ethylene glycol in a jacketed glass vessel.

  • Thermal Equilibration: Stir the mixture at a constant target temperature (e.g., 25 °C) for 24 hours. Causality: Extended equilibration guarantees the system reaches true thermodynamic saturation, eliminating kinetic dissolution artifacts.

  • Isothermal Filtration: Extract the liquid phase using a syringe filter pre-heated to the exact equilibrium temperature. Causality: Prevents premature precipitation of the solute caused by sudden temperature drops during phase separation.

  • Cross-Validation (Gravimetry & Titration): Dry a known mass of the filtrate to constant weight (Gravimetry) and simultaneously titrate a separate aliquot with standard acid. Causality: Gravimetry measures total dissolved solids, while titration specifically quantifies the terephthalate ion. Agreement between these two orthogonal methods self-validates the chemical purity of the dissolved phase.

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Exploratory

Disodium Terephthalate: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Disodium terephthalate, the sodium salt of benzene-1,4-dicarboxylic acid, is a pivotal organic compound transitioning from...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Disodium terephthalate, the sodium salt of benzene-1,4-dicarboxylic acid, is a pivotal organic compound transitioning from a simple chemical intermediate to a key enabler in advanced materials and pharmaceutical research. Its rigid molecular structure, solubility characteristics, and versatile coordination chemistry make it an ideal building block for sophisticated applications. This guide provides an in-depth analysis of its core physicochemical properties, synthesis methodologies, and critical applications. We delve into its role as an organic linker in the burgeoning field of Metal-Organic Frameworks (MOFs) and as a high-performance electrode material in next-generation sodium-ion batteries. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not only foundational data but also practical, field-proven protocols and the scientific rationale behind them.

Introduction: The Significance of Disodium Terephthalate

Disodium terephthalate (DST), often referred to as terephthalic acid disodium salt, is an aromatic dicarboxylate that has garnered significant scientific interest.[1][2] Its structure is defined by a central benzene ring with two carboxylate groups at opposing (para) positions, balanced by two sodium counter-ions. This seemingly simple molecule is foundational to numerous industrial and research applications, primarily due to the rigidity of its terephthalate anion, which imparts thermal stability and predictable geometry to the materials it forms.[3]

Historically, DST has been a key intermediate in the production of polyethylene terephthalate (PET), one of the world's most common polymers.[1] However, its modern significance is increasingly tied to sustainable chemistry and high-technology applications. A major driver for recent research is its derivation from post-consumer PET waste through alkaline hydrolysis, positioning DST as a critical platform chemical in the circular economy for upcycling plastics into high-value materials.[4][5][6] For scientists and developers, DST is not merely a reagent but a strategic component for designing functional materials with tailored properties.

Core Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its effective application. The physicochemical characteristics of disodium terephthalate dictate its behavior in various chemical systems, from synthesis to final product performance.

Summary of Key Properties

The fundamental properties of disodium terephthalate are summarized below for quick reference. This data is critical for calculating molar equivalents, predicting solubility, and ensuring material compatibility.

PropertyValueSource(s)
Chemical Formula C₈H₄Na₂O₄[7][8]
Molecular Weight 210.09 g/mol [7][9][10]
IUPAC Name disodium;terephthalate[7][9]
CAS Number 10028-70-3[1]
Appearance White to almost white crystalline powder[1]
Solubility in Water ~14 wt% at 25°C[11]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Thermal Stability Exhibits high thermal stability, with decomposition of the organic moiety occurring at high temperatures (e.g., ~650°C for pure Na₂TP)[5][12]
Solubility Profile: A Deeper Dive

The solubility of disodium terephthalate is a critical, and nuanced, parameter. While readily soluble in water, its solubility is highly sensitive to the ionic strength and composition of the solvent system.

  • Aqueous Solubility : In pure water, DST is quite soluble.[10][13] However, unlike many salts, its solubility does not show a significant dependence on temperature in the range of -25°C to 70°C.[14][15] This behavior is crucial when designing crystallization or precipitation protocols, as temperature cycling is a less effective control lever.

  • The "Salting Out" Effect : The solubility of DST decreases dramatically in the presence of other sodium salts or sodium hydroxide.[15] This phenomenon, known as the common ion effect or "salting out," is a key principle used in its purification. For instance, in a saturated aqueous sodium chloride solution or a 14% sodium hydroxide solution, the solubility of DST drops to less than 0.2 weight percent.[11]

  • Organic Co-solvents : The addition of organic solvents like ethylene glycol also reduces the solubility of disodium terephthalate.[14][15] This is a vital consideration in the context of PET recycling, where ethylene glycol is a co-product of hydrolysis and can influence the recovery and purity of the target DST.

Synthesis and Purification Pathways

Disodium terephthalate can be produced through several reliable methods. The choice of pathway often depends on the desired purity, scale, and the availability of starting materials, particularly with the growing emphasis on sustainable sourcing.

Synthesis from Terephthalic Acid (Acid-Base Neutralization)

The most straightforward laboratory-scale synthesis involves the direct neutralization of terephthalic acid with a stoichiometric amount of sodium hydroxide.[1][16]

  • Mechanism : Terephthalic acid (H₂TP), a diprotic acid, reacts with two equivalents of sodium hydroxide (NaOH) in an aqueous medium. The protons of the two carboxylic acid groups are abstracted by the hydroxide ions, forming water and the disodium salt.

    • C₈H₆O₄ + 2NaOH → C₈H₄Na₂O₄ + 2H₂O

  • Rationale : This method is highly efficient and yields a product of high purity, provided the starting materials are pure. The reaction is typically performed in water or an ethanol-water mixture at room temperature.[12] The product can then be isolated by precipitating it with a solvent in which it is insoluble (like ethanol) or by evaporating the water.

Synthesis from PET Waste (Alkaline Hydrolysis)

This pathway represents a significant advancement in chemical upcycling. It involves the depolymerization of PET, a polyester, by breaking its ester linkages.[4][6]

  • Mechanism : PET is hydrolyzed under alkaline conditions, typically using sodium hydroxide in the presence of a solvent like ethylene glycol at elevated temperatures (e.g., 180°C).[4] The hydroxide ions attack the electrophilic carbonyl carbon of the ester group, leading to the cleavage of the polymer chain and the formation of disodium terephthalate and ethylene glycol.

  • Causality : The use of ethylene glycol as a solvent is strategic; it has a high boiling point, allowing the reaction to proceed at a reasonable rate, and it is also one of the reaction products, simplifying the overall process chemistry. Following the reaction, the crude disodium terephthalate can be purified from residual reactants, dyes, and other plastic additives.

The diagram below illustrates the workflow for producing high-purity disodium terephthalate from PET waste.

PET_to_DST_Workflow cluster_depolymerization Step 1: Depolymerization cluster_separation Step 2: Primary Separation cluster_purification Step 3: Purification & Isolation PET PET Waste Flakes Reactor Alkaline Hydrolysis (NaOH, Ethylene Glycol, 180°C) PET->Reactor Crude_Mixture Crude Reaction Mixture (DST, EG, NaOH, Impurities) Filtration Hot Filtration Crude_Mixture->Filtration Solid_Impurities Solid Impurities (Pigments, Additives) Filtration->Solid_Impurities remove Filtrate Hot Aqueous Filtrate (Dissolved DST) Filtration->Filtrate Crystallization Cooling / Salting Out (Add NaCl or NaOH) Filtrate->Crystallization Isolation Filtration & Washing (with Ethanol) Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_DST High-Purity DST Powder Drying->Pure_DST

Caption: Workflow for Synthesis of Disodium Terephthalate from PET.

Key Applications in Research and Development

The unique properties of disodium terephthalate make it a versatile building block for advanced materials.

Metal-Organic Frameworks (MOFs)

Disodium terephthalate is extensively used as a primary organic linker for the synthesis of MOFs.[4][17] MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.

  • Scientific Rationale : The terephthalate dianion is an ideal linker because:

    • Rigidity : Its rigid aromatic core ensures the formation of well-defined, robust, and porous structures rather than collapsing into a dense phase.

    • Bidentate Coordination : The two carboxylate groups can bridge two different metal centers, enabling the extension of the structure into two or three dimensions.

    • Solubility : The high water solubility of DST, compared to the very low solubility of terephthalic acid, allows for more environmentally friendly, water-based synthesis routes for certain MOFs, avoiding harsh organic solvents like DMF.[5]

The diagram below provides a simplified 2D representation of how terephthalate linkers connect metal nodes to form a porous MOF structure.

MOF_Structure M1 Metal Node L1 Terephthalate Linker M1->L1 L3 Terephthalate Linker M1->L3 M2 Metal Node L4 Terephthalate Linker M2->L4 M3 Metal Node L2 Terephthalate Linker M3->L2 M4 Metal Node L1->M2 L2->M4 L3->M3 L4->M4 Pore Pore

Caption: Simplified 2D view of a Metal-Organic Framework structure.

Anode Materials for Sodium-Ion Batteries

With growing interest in alternatives to lithium-ion batteries, sodium-ion technology is a leading contender. Disodium terephthalate has emerged as a promising organic anode material.[3][18]

  • Electrochemical Mechanism : During the charging of a sodium-ion battery, Na⁺ ions are inserted into the anode material. For DST, the electrochemical process involves the reversible reaction of Na⁺ with the carboxylate groups. The aromatic structure provides a stable host for the sodium ions.

  • Advantages : DST-based anodes show excellent electrochemical performance, including high specific capacity, good rate capability, and long cycle life with minimal capacity fading.[18] Its synthesis is straightforward and uses abundant, low-cost precursors (sodium and terephthalic acid), making it an economically viable and sustainable option for large-scale energy storage.

Experimental Protocol: Synthesis of a Trimetallic MOF (CrNiFe-MOF) from PET-Derived DST

This protocol details a sustainable, water-based synthesis of a trimetallic MOF at room temperature, adapted from a validated method.[5] This self-validating system uses waste materials as precursors, demonstrating the practical application of DST in advanced materials synthesis.

Objective: To synthesize a porous CrNiFe-MOF using disodium terephthalate derived from PET waste and metal salts derived from stainless steel waste.

Materials:

  • Disodium terephthalate (DST), synthesized from PET waste via alkaline hydrolysis

  • Metal salt solution (containing Cr³⁺, Ni²⁺, Fe³⁺), prepared by dissolving stainless steel waste in HCl

  • Deionized water

  • Ethanol

  • Beakers, magnetic stirrer, filtration apparatus (Büchner funnel), pH meter

Methodology:

  • Preparation of Precursor Solutions:

    • Linker Solution: Prepare a 0.1 M solution of the PET-derived disodium terephthalate in deionized water. Stir until fully dissolved.

      • Rationale: Using a water-based solution is environmentally benign and leverages the high solubility of DST. The concentration is optimized for effective MOF formation without premature precipitation.

    • Metal Solution: Prepare a 0.1 M solution of the mixed metal salts in deionized water.

      • Rationale: Using a mixed-metal source from waste demonstrates a circular economy approach. The acidic nature of the dissolved metal salts will be neutralized in the next step.

  • MOF Synthesis (Co-precipitation):

    • Place the magnetic stir bar in the beaker containing the DST linker solution and begin stirring at a moderate speed (e.g., 300 rpm).

    • Slowly add the metal salt solution to the DST solution dropwise over a period of 30 minutes at room temperature.

      • Rationale: A slow, dropwise addition is critical to control the nucleation and growth of the MOF crystals. A rapid addition would lead to an amorphous, non-porous precipitate. Room temperature synthesis significantly reduces the energy cost compared to traditional solvothermal methods.

    • A colored precipitate will form immediately. Continue stirring the mixture for an additional 2 hours to ensure the reaction goes to completion and to allow for crystal aging.

      • Rationale: Aging the suspension allows for the dissolution of smaller, less stable particles and the growth of larger, more uniform crystals (Ostwald ripening), resulting in a more crystalline and porous final material.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water (3 times) and then with ethanol (2 times).

      • Rationale: The water wash removes unreacted sodium salts (like NaCl) and other water-soluble impurities. The subsequent ethanol wash helps to remove residual water from the pores of the MOF, a process known as solvent exchange, which is crucial for preventing pore collapse upon drying.

    • Dry the purified MOF powder in a vacuum oven at 80°C overnight.

      • Rationale: Drying under vacuum at a mild temperature removes the solvent from the pores without causing thermal degradation of the MOF structure, thus "activating" it for applications like adsorption.

  • Characterization:

    • The resulting powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) to observe morphology, and N₂ sorption analysis (BET) to determine the surface area and porosity.

Safety and Handling

While disodium terephthalate is not classified as a hazardous material for transport, standard laboratory safety practices are required.[19][20]

  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the powder.[21]

  • Inhalation : Avoid inhaling the dust. Handling should be performed in a well-ventilated area or with a local exhaust system to prevent dust dispersion.[21] If dust generation is unavoidable, a dust respirator is recommended.

  • Storage : Store in a tightly closed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents.[21]

  • Toxicity : The toxicological properties have not been fully investigated.[19] Some animal data suggests low acute toxicity.[21] However, as with any laboratory chemical, unnecessary exposure should be avoided.

Conclusion

Disodium terephthalate has successfully evolved from a bulk chemical intermediate into a sophisticated and sustainable building block for advanced materials. Its well-defined molecular structure, predictable coordination chemistry, and favorable solubility profile provide researchers with a powerful tool for innovation. The ability to source high-purity disodium terephthalate from PET waste further enhances its value, aligning cutting-edge materials science with the critical goals of a circular economy. From creating highly porous frameworks for gas storage and catalysis to enabling next-generation energy storage solutions, disodium terephthalate is poised to remain at the forefront of chemical research and development.

References

  • Rezazadeh, A., Thomsen, K., Gavala, H. N., Skiadas, I. V., & Fosbøl, P. L. (2021). Solubility and Freezing Points of Disodium Terephthalate in Water-Ethylene Glycol Mixtures. Journal of Chemical & Engineering Data, 66(5), 2113–2123. [Link]

  • PrepChem.com. (n.d.). Synthesis of disodium terephthalate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disodium terephthalate. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2021). Solubility and Freezing Points of Disodium Terephthalate in Water–Ethylene Glycol Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Terephthalic acid, disodium salt. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). disodium terephthalate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disodium terephthalate - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

  • Wallace, J. P. (1980). U.S. Patent No. 4,215,224. Washington, DC: U.S.
  • Wang, Z. W. (n.d.). Preparation of disodium terephthalate as intermediate of MOFs. IOP Conference Series: Earth and Environmental Science. [Link]

  • FooDB. (2011). Showing Compound Terephthalic acid (FDB023000). Retrieved from [Link]

  • Park, S. H., & Kim, S. H. (1998). EP Patent No. 0876324A1.
  • El-Mekawy, A., et al. (2024). Ultrarapid and Sustainable Synthesis of Trimetallic-Based MOF (CrNiFe-MOF) from Stainless Steel and Disodium Terephthalate-Derived PET Wastes. ACS Applied Materials & Interfaces. [Link]

  • Nakpetpoon, W., Vongsetskul, T., & Tantirungrotechai, J. (n.d.). Preparation and Characterization of Disodium Terephthalate/Graphene Composites. King Mongkut's University of Technology Thonburi.
  • Perles, J., et al. (2005). Metal−Organic Scandium Framework: Useful Material for Hydrogen Storage and Catalysis. Chemistry of Materials. [Link]

  • ResearchGate. (n.d.). Solubility and Freezing Points of Disodium Terephthalate in Water–Ethylene Glycol Mixtures. Retrieved from [Link]

  • RSC Publishing. (2025). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. Retrieved from [Link]

  • Chen, X., et al. (2025).

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Foundational

Crystallization kinetics of the disodium salt of terephthalic acid

An In-Depth Technical Guide to the Crystallization Kinetics of Disodium Terephthalate For Researchers, Scientists, and Drug Development Professionals Abstract The control of crystallization is a critical parameter in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallization Kinetics of Disodium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The control of crystallization is a critical parameter in the pharmaceutical and specialty chemical industries, directly impacting the physical properties, stability, and performance of the final product. Disodium terephthalate, a key intermediate and a potential active pharmaceutical ingredient (API) building block, presents a case study in the importance of understanding and controlling its solid-state behavior. This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the crystallization kinetics of disodium terephthalate. It delves into the theoretical foundations of nucleation and crystal growth, offers detailed experimental protocols for both isothermal and non-isothermal analysis using differential scanning calorimetry (DSC), and provides a practical guide to applying established kinetic models such as the Avrami and Ozawa equations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of organic crystalline materials.

Introduction: The Significance of Disodium Terephthalate Crystallization

Disodium terephthalate (Na₂C₈H₄O₄) is the sodium salt of terephthalic acid, a dicarboxylic acid with significant industrial applications.[1][2] It typically appears as a white, water-soluble powder.[1][2] Beyond its use as a precursor in the synthesis of polymers like polyethylene terephthalate (PET), disodium terephthalate and its derivatives are gaining attention as anode materials in sodium-ion batteries and as raw materials in the electronics industry for photoresist chemicals.[1][3][4]

In the context of pharmaceuticals and fine chemicals, controlling the crystalline form (polymorphism), crystal size distribution (CSD), and morphology is paramount. These attributes are intrinsically linked to the crystallization process. The kinetics of crystallization—how fast crystals nucleate and grow—governs these final product characteristics. A thorough understanding of the crystallization kinetics of disodium terephthalate is therefore essential for:

  • Process Optimization: Designing and controlling crystallization processes to achieve desired product specifications consistently.

  • Polymorph Selection and Control: Ensuring the formation of the desired crystalline form with optimal physicochemical properties.

  • Troubleshooting and Scale-up: Identifying and resolving issues related to batch-to-batch variability and successfully translating laboratory-scale processes to industrial production.

This guide provides the theoretical framework and practical experimental designs to empower researchers to fully characterize the crystallization kinetics of this important organic salt.

Theoretical Foundations of Crystallization Kinetics

Crystallization from a solution or melt is a thermodynamic process driven by supersaturation or supercooling, respectively.[5] It is fundamentally governed by two key kinetic steps: nucleation and crystal growth.[6][7]

Nucleation: The Birth of a Crystal

Nucleation is the initial formation of stable crystalline entities (nuclei) from a supersaturated or supercooled phase.[7] This process can be categorized as:

  • Primary Nucleation: Occurs in a crystal-free medium.

    • Homogeneous Nucleation: Spontaneous formation of nuclei within the bulk of the parent phase. This requires a high degree of supersaturation to overcome a significant energy barrier.[8]

    • Heterogeneous Nucleation: Nucleation initiated on foreign surfaces such as dust particles, container walls, or intentionally added nucleating agents. This process has a lower energy barrier and is more common in industrial crystallizations.[8]

  • Secondary Nucleation: Nucleation induced by the presence of existing crystals of the same substance.

The rate of nucleation is highly dependent on factors such as supersaturation, temperature, impurities, and agitation.

Crystal Growth: The Maturation of Nuclei

Once stable nuclei are formed, they begin to grow by the successive addition of molecules from the surrounding phase.[5] The rate of crystal growth is influenced by:

  • Mass Transfer: The transport of molecules from the bulk solution to the crystal surface.

  • Surface Integration: The incorporation of molecules into the crystal lattice.

The interplay between nucleation and growth rates determines the final crystal size distribution.[5] At high supersaturation, nucleation often dominates, leading to a large number of small crystals.[5] Conversely, at lower supersaturation, growth may be favored, resulting in fewer, larger crystals.[5]

Experimental Determination of Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for studying the kinetics of crystallization by measuring the heat flow associated with the phase transition as a function of time or temperature.[9] Both isothermal and non-isothermal methods can be employed.

Isothermal Crystallization Kinetics

In this method, the sample is rapidly cooled from its molten state to a specific crystallization temperature (Tc), and the heat evolved during crystallization is recorded as a function of time.[10]

  • Sample Preparation: Accurately weigh 4-6 mg of disodium terephthalate into a standard aluminum DSC pan and hermetically seal it.

  • Thermal History Erasure: Heat the sample to a temperature approximately 20-30 °C above its melting point and hold for 5 minutes to ensure complete melting and erase any previous thermal history.

  • Rapid Cooling: Quench the sample at a high cooling rate (e.g., 80 °C/min) to the desired isothermal crystallization temperature (Tc).

  • Isothermal Hold: Hold the sample at Tc and record the heat flow until the crystallization exotherm returns to the baseline, indicating the completion of crystallization.

  • Repeat: Repeat steps 2-4 for a series of different isothermal crystallization temperatures.

The Avrami equation is widely used to describe the kinetics of isothermal crystallization.[11][12] It relates the relative crystallinity (Xt) to time (t):

Xt = 1 - exp(-ktⁿ)

where:

  • Xt is the relative crystallinity at time t.

  • k is the Avrami rate constant, which depends on nucleation and growth rates.

  • n is the Avrami exponent, which provides information about the nucleation mechanism and the dimensionality of crystal growth.

The equation can be linearized for analysis:

ln[-ln(1 - Xt)] = n ln(t) + ln(k)

A plot of ln[-ln(1 - Xt)] versus ln(t) should yield a straight line with a slope of n and an intercept of ln(k).

Diagram: Isothermal Crystallization Workflow

Isothermal_Workflow A Sample Preparation B Heat Above Tm (Erase Thermal History) A->B C Rapid Cool to Tc B->C D Isothermal Hold & Record Heat Flow C->D E Calculate Relative Crystallinity (Xt) D->E F Apply Avrami Model E->F G Determine Avrami Parameters (n, k) F->G

Caption: Workflow for isothermal crystallization analysis.

Non-Isothermal Crystallization Kinetics

Non-isothermal crystallization involves cooling the sample from the melt at a constant rate (Φ) and monitoring the heat flow as a function of temperature.[9] This method is often more representative of industrial processes where controlled cooling profiles are employed.[13]

  • Sample Preparation: As in the isothermal method, accurately weigh 4-6 mg of disodium terephthalate into a DSC pan.

  • Thermal History Erasure: Heat the sample above its melting point and hold for 5 minutes.

  • Controlled Cooling: Cool the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the crystallization temperature range. Record the heat flow.

  • Repeat: Repeat steps 2-3 for a series of different cooling rates.

The Ozawa model is a common approach for analyzing non-isothermal crystallization data.[14][15] It is an extension of the Avrami equation and is expressed as:

1 - X(T) = exp[-k(T)/Φᵐ]

where:

  • X(T) is the relative crystallinity at temperature T.

  • k(T) is the Ozawa crystallization rate constant.

  • Φ is the cooling rate.

  • m is the Ozawa exponent, which is related to the dimensionality of crystal growth.

The linearized form of the Ozawa equation is:

ln[-ln(1 - X(T))] = ln[k(T)] - m ln(Φ)

By plotting ln[-ln(1 - X(T))] against ln(Φ) at a given temperature, the Ozawa exponent m can be determined from the slope.

Diagram: Non-Isothermal Crystallization Workflow

Nonisothermal_Workflow A Sample Preparation B Heat Above Tm (Erase Thermal History) A->B C Cool at Constant Rate (Φ) B->C D Record Heat Flow vs. Temperature C->D E Calculate Relative Crystallinity (X(T)) D->E F Apply Ozawa Model E->F G Determine Ozawa Parameters (m, k(T)) F->G

Caption: Workflow for non-isothermal crystallization analysis.

Interpretation of Kinetic Parameters

The kinetic parameters obtained from the Avrami and Ozawa models provide valuable insights into the crystallization mechanism of disodium terephthalate.

The Avrami Exponent (n)

The value of the Avrami exponent n is indicative of the nucleation mechanism and the geometry of crystal growth.

n Value Nucleation Growth Dimensionality Interpretation
1InstantaneousOne-dimensional (needles)Pre-existing nuclei grow in one dimension.
2InstantaneousTwo-dimensional (discs)Pre-existing nuclei grow in two dimensions.
3InstantaneousThree-dimensional (spheres)Pre-existing nuclei grow in three dimensions.
2SporadicOne-dimensional (needles)Continuous nucleation and one-dimensional growth.
3SporadicTwo-dimensional (discs)Continuous nucleation and two-dimensional growth.
4SporadicThree-dimensional (spheres)Continuous nucleation and three-dimensional growth.
The Crystallization Rate Constant (k)

The rate constant k is a measure of the overall crystallization rate. Higher values of k indicate faster crystallization. It is temperature-dependent and typically exhibits a bell-shaped curve, with a maximum rate at an intermediate temperature between the melting point and the glass transition temperature.

Activation Energy of Crystallization

The activation energy for crystallization can be determined from the temperature dependence of the rate constant using the Arrhenius equation. This provides a quantitative measure of the energy barrier to crystallization.

Advanced Considerations and Complementary Techniques

While DSC is a primary tool for studying crystallization kinetics, a comprehensive understanding often requires complementary analytical techniques:

  • Polarized Optical Microscopy (POM): Allows for direct visualization of crystal nucleation and growth, providing morphological information.[10]

  • X-Ray Diffraction (XRD): Confirms the crystalline nature of the material and can be used to identify different polymorphic forms.[16]

  • In-situ Spectroscopy (e.g., Raman, FTIR): Can monitor changes in molecular structure and concentration in real-time during the crystallization process.[17]

Conclusion

The study of the crystallization kinetics of disodium terephthalate is crucial for the rational design and control of its manufacturing processes. By employing isothermal and non-isothermal differential scanning calorimetry and applying kinetic models such as the Avrami and Ozawa equations, researchers can gain a deep understanding of the nucleation and growth mechanisms. This knowledge is instrumental in achieving desired product attributes, ensuring process robustness, and facilitating successful scale-up. The methodologies and principles outlined in this guide provide a solid foundation for the comprehensive characterization of the crystallization behavior of disodium terephthalate and other crystalline organic compounds.

References

  • Avrami, M. (1939). Kinetics of Phase Change. I General Theory. The Journal of Chemical Physics, 7(12), 1103-1112.
  • Ozawa, T. (1971).
  • TA Instruments. (n.d.). Applying the Avrami and Malkin Macrokinetic Models for Evaluating Isothermal Crystallization Kinetics of Polypropylene with and without a Chemical Nucleator. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Dove, P. M., & Weiner, S. (2018). Mechanisms of classical crystal growth theory explain quartz and silicate dissolution behavior. Proceedings of the National Academy of Sciences, 115(49), 12383-12388.
  • Taylor & Francis. (n.d.). Avrami equation – Knowledge and References. Retrieved from [Link]

  • Vyazovkin, S. (2022).
  • De Yoreo, J. J. (2013). Principles of Crystal Nucleation and Growth. In Biomineralization (pp. 1-36). Mineralogical Society of America.
  • MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends. Retrieved from [Link]

  • Wang, Z., Ling, J., & Liu, Z. (2017). A Generalized Avrami Equation for Crystallization Kinetics of Polymers with Concomitant Double Crystallization Processes. Macromolecules, 50(19), 7678-7687.
  • Liu, T., Mo, Z., Wang, S., & Zhang, H. (2021). Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis. Polymers, 13(21), 3745.
  • Lambart, S. (2022, October 5). L9: Crystal growth and nucleation. Retrieved from [Link]

  • Kelton, K. F. (1997). Analysis of crystallization kinetics. Journal of Non-Crystalline Solids, 219, 38-46.
  • de Oliveira, R. V. B., et al. (2016). Nonisothermal melt and cold crystallization kinetics of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate)/carbon black compounds. Evaluation of Pseudo-Avrami, Ozawa, and Mo models.
  • Vyazovkin, S. (2022). Problems with Applying the Ozawa-Avrami Crystallization Model to Non-Isothermal Crosslinking Polymerization. PubMed. Retrieved from [Link]

  • Weissberger, A. (1956). Purification of terephthalic acid. U.S.
  • Rezazadeh, A., et al. (2021). Solubility and Freezing Points of Disodium Terephthalate in Water-Ethylene Glycol Mixtures.
  • Marlena, B., et al. (2023). Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. Indonesian Journal of Chemistry, 23(3), 742-753.
  • Vyazovkin, S. (2023). Nonisothermal Crystallization Kinetics by DSC: Practical Overview. Polymers, 15(10), 2269.
  • Rezazadeh, A., et al. (2021). Solubility and Freezing Points of Disodium Terephthalate in Water–Ethylene Glycol Mixtures.
  • Soltan, A. S. (2009). An integrated approach for determining the crystallization kinetics parameters of a glassy system. Journal of Ovonic Research, 5(3), 63-71.
  • Chen, Y., et al. (2022).
  • Marlena, B., et al. (2023). Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. Semantic Scholar. Retrieved from [Link]

  • Acevedo-Fúster, B., et al. (2023). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development, 27(11), 2008-2020.
  • Marlena, B., et al. (2023). Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. Indonesian Journal of Chemistry, 23(3), 742-753.
  • Marlena, B., et al. (2023). Crystal Size in Terephthalic Acid Purification. Scribd. Retrieved from [Link]

  • Scapin, M., & Dorigato, A. (2021).
  • Juszyńska-Gałązka, E., et al. (2019). Kinetics of Non-Isothermal and Isothermal Crystallization in a Liquid Crystal with Highly Ordered Smectic Phase as Reflected by Differential Scanning Calorimetry, Polarized Optical Microscopy and Broadband Dielectric Spectroscopy.
  • Chen, Y., et al. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Disodium Terephthalate as a Sustainable and High-Performance Organic Anode for Sodium-Ion Batteries

Introduction: The Shift Towards Sustainable Energy Storage The increasing demand for large-scale energy storage systems, driven by renewable energy integration and electric mobility, has exposed the limitations of lithiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Towards Sustainable Energy Storage

The increasing demand for large-scale energy storage systems, driven by renewable energy integration and electric mobility, has exposed the limitations of lithium-ion battery technology, particularly concerning the cost and geopolitical sourcing of lithium and cobalt. Sodium-ion batteries (SIBs) have emerged as a compelling alternative due to the natural abundance and low cost of sodium.[1][2] Within SIB research, organic electrode materials are gaining significant attention as they offer a sustainable, low-cost, and structurally versatile alternative to traditional inorganic materials.[3][4]

Disodium terephthalate (Na₂C₈H₄O₄, hereafter Na₂TP), the disodium salt of terephthalic acid, stands out as a benchmark organic anode material.[5][6] It is attractive due to its high theoretical capacity, suitable redox potential, and the potential for green synthesis, including upcycling from waste polyethylene terephthalate (PET).[7][8][9] This document provides a comprehensive protocol for researchers, covering the synthesis of Na₂TP, anode fabrication, half-cell assembly, and detailed electrochemical characterization, grounded in an understanding of the underlying scientific principles.

The Sodiation/Desodiation Mechanism of Disodium Terephthalate

The efficacy of Na₂TP as an anode lies in the reversible electrochemical reaction involving the carboxylate groups and the aromatic ring. Unlike intercalation anodes, Na₂TP operates on a conversion-type mechanism. The sodiation process, corresponding to the battery's discharge, involves the uptake of two sodium ions per formula unit, forming Na₄C₈H₄O₄.[10]

Causality: The process is believed to occur in two steps:

  • Initially, incoming sodium ions bind to the electron-rich oxygen atoms of the two carboxylate groups.[11]

  • As the concentration of inserted sodium increases, additional sodium ions bind to the hexagonal sites on the aromatic benzene ring.[11]

This two-electron redox reaction results in a high theoretical specific capacity of approximately 255 mAh g⁻¹.[11][12] The average storage voltage is around 0.43 V vs. Na⁺/Na, which is low enough to maximize cell voltage but sufficiently high to avoid the risk of sodium metal plating and dendrite formation, a common safety issue with anodes that operate at very low potentials like hard carbon.[8][13]

Sodiation_Mechanism cluster_Discharged Discharged State (Anode) cluster_Charged Charged State (Anode) Na2TP Disodium Terephthalate (Na₂C₈H₄O₄) Na4TP Tetrasodium Terephthalate (Na₄C₈H₄O₄) Na2TP->Na4TP + 2Na⁺ + 2e⁻ (Sodiation) Na4TP->Na2TP - 2Na⁺ - 2e⁻ (Desodiation)

Caption: Reversible two-electron sodiation/desodiation of the Na₂TP molecule.

Synthesis and Material Characterization

A simple and scalable acid-base neutralization reaction is the most common method for synthesizing Na₂TP.[5][6][14] More advanced methods, such as microwave-assisted synthesis or hydrolysis of waste PET, offer greener and faster alternatives.[7][15]

Protocol 1: Synthesis of Na₂TP via Acid-Base Neutralization

This protocol is adapted from procedures reported in the literature.[16][17]

Materials & Reagents:

  • Terephthalic acid (TPA, C₈H₆O₄)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Vacuum oven

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a 0.63 M solution of NaOH in ethanol. For example, dissolve 2.52 g of NaOH in 100 mL of ethanol. Prepare a 0.30 M solution of terephthalic acid in ethanol (e.g., 4.98 g in 100 mL). Note: Terephthalic acid has low solubility in ethanol at room temperature; this will form a suspension.

  • Reaction: In a flask, combine the terephthalic acid suspension with the sodium hydroxide solution. A 2.1:1 molar ratio of NaOH to TPA is recommended to ensure complete reaction.[16]

  • Stirring: Seal the flask and stir the mixture vigorously at room temperature for 24 hours. The suspension will gradually transform into a white precipitate of Na₂TP.

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes and centrifuge to separate the white Na₂TP precipitate.

    • Decant the supernatant liquid.

    • Re-disperse the precipitate in fresh ethanol and centrifuge again. Repeat this washing step at least three times to remove unreacted reagents and byproducts.[16]

  • Drying: After the final wash, collect the white powder and dry it in a vacuum oven at 120-150 °C for 12 hours to remove all residual solvent.[16][17]

  • Storage: Store the resulting fine white powder of Na₂TP in a desiccator to prevent moisture absorption.

Material Characterization (Self-Validation)

To ensure the synthesized material is phase-pure Na₂TP, the following characterizations are essential:

  • X-ray Diffraction (XRD): Confirm the crystalline structure and phase purity. The resulting pattern should match the orthorhombic Pbc21 space group reported for Na₂TP.[18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Verify the formation of the sodium carboxylate salt. Look for the characteristic symmetric and asymmetric stretching bands of the C=O bond in the carboxylate group (typically around 1550 cm⁻¹ and 1380 cm⁻¹), and the disappearance of the broad -OH peak from the carboxylic acid in TPA (around 3000 cm⁻¹).[7][16]

Anode Fabrication and Half-Cell Assembly

The poor intrinsic electronic conductivity of organic materials necessitates the inclusion of a conductive additive to facilitate charge transfer.[3][17]

Protocol 2: Na₂TP Anode Slurry Preparation and Coating

Materials & Reagents:

  • Synthesized Na₂TP (Active Material)

  • Super P or Carbon Black (Conductive Additive)

  • Polyvinylidene fluoride (PVDF) (Binder)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Copper foil (Current Collector)

  • Planetary mixer or magnetic stirrer

  • Doctor blade coater

  • Vacuum oven

Step-by-Step Procedure:

  • Dry Components: Ensure Na₂TP, Super P, and PVDF are thoroughly dried in a vacuum oven to remove any trace moisture, which can interfere with battery performance.

  • Prepare Slurry:

    • In a glass vial, mix the Na₂TP, Super P, and PVDF in a weight ratio of 70:20:10 . This is a common starting ratio for organic electrodes.

    • Add NMP solvent gradually while mixing to achieve a homogenous slurry with a honey-like viscosity, ensuring no agglomeration of particles.[19]

    • Mix using a planetary mixer for 30-60 minutes for optimal dispersion.[20] If using a magnetic stirrer, longer mixing times may be required.

  • Coating:

    • Clean the copper foil with ethanol and dry it completely.

    • Tape the foil onto a flat surface.

    • Cast the slurry onto the copper foil using a doctor blade. The blade gap should be set to achieve a desired thickness (e.g., 100-150 µm wet thickness).

  • Drying & Calendering:

    • Transfer the coated foil to a vacuum oven and dry at 80-120 °C for at least 12 hours to completely remove the NMP solvent.

    • Once dry, punch circular electrodes of a specific diameter (e.g., 12-15 mm).

    • (Optional but Recommended) Calender (press) the electrodes to increase density and improve electrical contact.

  • Final Drying & Weighing: Dry the punched electrodes again under vacuum to remove any absorbed moisture. Weigh the electrodes and calculate the active material mass loading (typically 1-2 mg/cm²).

Protocol 3: CR2032 Coin Cell Assembly

Critical Prerequisite: All cell assembly must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, as sodium metal is highly reactive.

Components:

  • Na₂TP working electrode

  • Sodium metal disc (counter and reference electrode)

  • Glass fiber separator

  • Electrolyte: 1.0 M NaPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).[21]

  • CR2032 coin cell parts (casing, spacer disc, spring)

Step-by-Step Procedure:

  • Place the Na₂TP electrode at the bottom of the coin cell casing (negative cap).

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode. Add more electrolyte to ensure the separator is fully soaked.

  • Carefully place the sodium metal disc on top of the wet separator.

  • Add the spacer disc and then the spring.

  • Place the positive cap on top and transfer the assembly to a crimping machine.

  • Crimp the cell with appropriate pressure to ensure a hermetic seal.

  • Let the assembled cell rest for several hours to ensure complete electrolyte wetting of the electrode pores before testing.

Electrochemical Characterization Workflow

A systematic electrochemical evaluation is required to determine the performance of the Na₂TP anode.

Workflow cluster_Prep Material & Cell Preparation cluster_Test Electrochemical Testing cluster_Analysis Data Analysis synthesis Na₂TP Synthesis (Protocol 1) char Material Characterization (XRD, FTIR) synthesis->char slurry Anode Slurry Prep (Protocol 2) char->slurry assembly Coin Cell Assembly (Protocol 3) slurry->assembly formation Formation Cycles (Low C-rate, e.g., C/20) assembly->formation cv Cyclic Voltammetry (CV) (0.1-1.0 mV/s) formation->cv cycling Galvanostatic Cycling (Varying C-rates) formation->cycling kinetics Interface Kinetics cv->kinetics eis EIS Analysis (Pre- & Post-Cycling) cycling->eis capacity Capacity & Coulombic Efficiency cycling->capacity stability Cycling Stability cycling->stability rate Rate Capability cycling->rate eis->kinetics

Caption: Experimental workflow from material synthesis to electrochemical analysis.

Protocol 4: Electrochemical Testing
  • Formation Cycles: The initial cycles are crucial for forming a stable solid electrolyte interphase (SEI) on the anode surface.[22]

    • Cycle the cell at a low current rate (e.g., C/20, where 1C = 255 mA/g) for the first 2-5 cycles within a voltage window of 0.01-2.0 V vs. Na⁺/Na. A stable SEI is critical for long-term cycling performance.[2][22]

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window. This will reveal the redox peaks corresponding to the sodiation and desodiation processes.

  • Galvanostatic Cycling:

    • Cycling Stability: Cycle the cell at a moderate rate (e.g., C/10 or C/5) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention.

    • Rate Capability: Test the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, and back to C/10) to assess its performance under high power demand.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cell before and after cycling to analyze changes in the SEI and charge-transfer resistance.

Expected Performance and Data

The electrochemical performance of Na₂TP can be influenced by factors like particle size, morphology, and the effectiveness of the conductive carbon network.[3][23] Composites with materials like graphene have shown enhanced performance by improving electronic conductivity and buffering volume changes.[3][12][17]

Performance MetricTypical Value RangeInfluencing FactorsReference
Reversible Capacity 220 - 250 mAh g⁻¹Particle size, conductive additive, binder[3][13][23]
Average Voltage ~0.43 V vs. Na⁺/NaInherent property of the material[13]
Initial Coulombic Eff. 60 - 85%SEI formation, electrolyte composition[12]
Cycling Stability >90% retention over 100 cyclesStable SEI, electrode integrity, electrolyte[3][5]
Rate Capability ~100-150 mAh g⁻¹ at 1CConductivity, ion diffusion pathways[7][18]

Safety Considerations

While SIBs are generally considered safer than their lithium-ion counterparts due to lower reactivity and higher thermal runaway onset temperatures, proper safety protocols are non-negotiable.[21][24]

  • Sodium Metal: Metallic sodium is highly reactive with air and moisture. Always handle in an inert-gas glovebox.[25]

  • Electrolytes: Organic carbonate solvents are flammable. NaPF₆ can release toxic HF gas upon contact with moisture.[26] Work in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Thermal Runaway: Although the risk is lower, thermal runaway can still occur, especially under abuse conditions like overcharging or short-circuiting.[21][24][27] Use a reliable battery cycler with safety cutoffs for voltage, current, and temperature.

  • Disposal: Dispose of cells and chemical waste according to institutional and local regulations.[26]

Conclusion and Outlook

Disodium terephthalate represents a highly promising organic anode material for the next generation of sustainable sodium-ion batteries. Its straightforward synthesis, high capacity, and favorable operating voltage make it an excellent candidate for research and development. The protocols outlined in this application note provide a robust framework for synthesizing, fabricating, and testing Na₂TP anodes. Future research will likely focus on optimizing electrode architecture, developing advanced electrolyte formulations to improve SEI stability and coulombic efficiency, and scaling up green synthesis routes to realize the full potential of this environmentally benign energy storage material.

References

  • Park, Y., Shin, D. S., Woo, S. H., Choi, N. S., Shin, K. H., Oh, S. M., Lee, K. T., & Hong, S. Y. (2012). Sodium Terephthalate as an Organic Anode Material for Sodium Ion Batteries.
  • Bhattacharya, J., & Singh, A. K. (2015). Exploring the sodium storage mechanism in disodium terephthalate as anode for organic battery using density-functional theory calculations. Physical Chemistry Chemical Physics, 17(47), 31634-31640. [Link]

  • Ghosh, A., Naskar, M. K., & Naskar, M. K. (2020). Rapid Upcycling of Waste Polyethylene Terephthalate to Energy Storing Disodium Terephthalate Flowers with DFT Calculations. ACS Sustainable Chemistry & Engineering, 8(12), 4934-4943. [Link]

  • Park, Y., Shin, D. S., Woo, S. H., Choi, N. S., Shin, K. H., Oh, S. M., Lee, K. T., & Hong, S. Y. (2012). Sodium terephthalate as an organic anode material for sodium ion batteries. PubMed, 22674873. [Link]

  • Wang, Y., et al. (2012). Disodium Terephthalate (Na2C8H4O4) as High Performance Anode Material for Low-Cost Room-Temperature Sodium-Ion Battery. Energy & Environmental Science, 2(8):962-965. [Link]

  • Cao, T., et al. (2017). A Reduced Graphene Oxide/Disodium Terephthalate Hybrid as a High-Performance Anode for Sodium-Ion Batteries. Chemistry – A European Journal, 23(64), 16586-16592. [Link]

  • TYCORUN. (2025, October 28). Are Sodium-Ion Batteries Safe? Analysis of Battery Safety Performance. TYCORUN ENERGY. [Link]

  • Nakpetpoon, W., Vongsetskul, T., Limthongkul, P., & Tammawat, P. (2018). Disodium Terephthalate Ultrafine Fibers as High Performance Anode Material for Sodium-Ion Batteries under High Current Density Conditions. Journal of The Electrochemical Society, 165(5), A1140-A1146. [Link]

  • Wang, C., et al. (2020). High-performance graphene/disodium terephthalate electrodes with ether electrolyte for exceptional cooperative sodiation/desodiation. Energy Storage Materials, 27, 216-224. [Link]

  • Nakpetpoon, W., Vongsetskul, T., & Tantirungrotechai, J. (n.d.). Preparation and Characterization of Disodium Terephthalate/Graphene Composites. Mahidol University. [Link]

  • batterium GmbH. (2026, January 21). Safety Data Sheet: ECTIVE NaC Series – Sodium-Ion Batteries. ECTIVE. [Link]

  • Wang, C., et al. (2023). Advanced Anode Materials for Rechargeable Sodium-Ion Batteries. ACS Nano, 17(20), 19693-19725. [Link]

  • Lee, J., et al. (2024). Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. ACS Applied Energy Materials, 7(9), 3624-3632. [Link]

  • Ali, E., et al. (2020). Electrochemical formation protocols for maximising the life-time of a sodium ion battery. Chemical Communications, 56(80), 12026-12029. [Link]

  • Staff, A., et al. (2021). Chemical Upcycling of PET Waste towards Terephthalate Redox Nanoparticles for Energy Storage. Nanomaterials, 11(11), 2948. [Link]

  • PureAire Monitoring Systems. (2025, April 29). Safety in Sodium-Ion Battery Plants: Why Gas Detection is Critical. PureAire Monitoring Systems. [Link]

  • Park, Y., et al. (2012). Sodium Terephthalate as an Organic Anode Material for Sodium Ion Batteries. ResearchGate. [Link]

  • Li, Y., et al. (2020). Materials Design for High‐Safety Sodium‐Ion Battery. Advanced Energy Materials, 10(24), 2000974. [Link]

  • Wang, H., et al. (2023). Safety of Sodium‐Ion Batteries: Evaluation and Perspective from Component Materials to Cells, Modules, and Packs. Advanced Functional Materials, 33(48), 2305849. [Link]

  • Camafort-Domenech, B., et al. (2023). A facile and rapid microwave-assisted gram-scale synthesis of organic carboxylate anodes for sodium-ion batteries and their life cycle assessment. Green Chemistry, 25(1), 204-215. [Link]

  • Wang, Y., et al. (2023). Isomers of terephthalate derivatives as anodes for sodium-ion batteries. New Journal of Chemistry, 47(39), 18361-18367. [Link]

  • Lee, J. H., et al. (2019). Method for preparing electrode slurry.
  • Pugach, M., & Pletcher, D. (1978). Terephthalic acid process.
  • Wan, F., et al. (2016). Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion batteries. Journal of Materials Chemistry A, 4(25), 9615-9621. [Link]

  • Millennial Scientific. (2026, March 24). Understanding Disodium Terephthalate: Properties, Applications, and Sourcing. [Link]

  • Nanda, J., et al. (2021). Understanding Slurry Formulations to Guide Solution-Processing of Solid Electrolytes. Oak Ridge National Laboratory. [Link]

  • Zhang, Y., et al. (2019). Size Effect on Electrochemical Performance of Sodium Terephthalate as Anode Material for Sodium-Ion Batteries. Journal of The Electrochemical Society, 166(14), A3382-A3387. [Link]

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Sources

Application

Preparation of disodium terephthalate nanosheets for electrochemical energy storage

Application Note: Engineering Disodium Terephthalate (Na₂TP) Nanosheets for High-Performance Sodium-Ion Battery Anodes Mechanistic Rationale: Why Na₂TP Nanosheets? The transition from lithium-ion to sodium-ion batteries...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Disodium Terephthalate (Na₂TP) Nanosheets for High-Performance Sodium-Ion Battery Anodes

Mechanistic Rationale: Why Na₂TP Nanosheets?

The transition from lithium-ion to sodium-ion batteries (SIBs) is driven by the elemental abundance and cost-effectiveness of sodium. However, the larger ionic radius of Na⁺ (1.02 Å vs. 0.76 Å for Li⁺) often leads to sluggish reaction kinetics and severe volume expansion in traditional inorganic intercalation anodes.

Disodium terephthalate (Na₂C₈H₄O₄, abbreviated as Na₂TP) has emerged as a premier organic anode material. It operates via a reversible two-electron redox mechanism at the carboxylate groups, delivering a theoretical capacity of ~255 mAh/g at a low and safe insertion voltage of ~0.43 V vs. Na⁺/Na[1].

The Causality of Nanosheet Morphology: Bulk Na₂TP suffers from low intrinsic electronic conductivity and slow solid-state ion diffusion, which heavily restricts its rate capability. By engineering Na₂TP into 2D nanosheets, we fundamentally alter its electrochemical kinetics[2]:

  • Shortened Diffusion Pathways: The ultrathin z-axis of the nanosheet drastically reduces the distance Na⁺ ions must travel to reach active carboxylate sites.

  • Pseudo-Capacitive Contribution: The high specific surface area maximizes electrolyte contact, shifting a portion of the charge storage mechanism from diffusion-limited intercalation to surface-driven pseudo-capacitance[3].

  • Strain Dissipation: The 2D architecture accommodates the volumetric strain of Na⁺ insertion/extraction, preventing particle pulverization and ensuring long-term cycling stability[4].

G S1 Na2TP Nanosheet (Pbc21 Space Group) S2 Electrolyte Interface (SEI Formation) S1->S2 Na+ Diffusion S3 Sodiation (Discharge) + 2 Na+ + 2 e- S2->S3 Reduction S5 Na4TP State (Reversible Storage) S3->S5 Carboxylate Binding S4 Desodiation (Charge) - 2 Na+ - 2 e- S4->S1 Na+ Extraction S5->S4 Oxidation

Electrochemical sodiation and desodiation mechanism of Na2TP anodes.

Comparative Performance Data

The structural advantages of the nanosheet morphology directly translate to quantifiable electrochemical improvements. The table below summarizes the performance differential between bulk Na₂TP and optimized Na₂TP nanosheets.

Electrochemical PropertyBulk Na₂TPNa₂TP NanosheetsMechanistic Driver
Reversible Capacity (0.1 A/g) ~199 mAh/g248 – 295 mAh/gEnhanced utilization of active carboxylate sites[3].
Operating Voltage ~0.43 V vs Na⁺/Na~0.43 V vs Na⁺/NaIntrinsic redox potential of the terephthalate core[1].
High-Rate Capacity (1.25 A/g) < 50 mAh/g~105 – 150 mAh/gShortened Na⁺ diffusion lengths & pseudo-capacitance.
Initial Coulombic Efficiency (ICE) 30% – 40%> 70% (with optimization)Controlled SEI formation on the exposed 2D basal planes.
Cycling Retention (100 cycles) ~30%> 85%2D structural flexibility prevents pulverization[2].

Experimental Protocols: Synthesis and Fabrication

This protocol outlines a self-validating workflow for the synthesis of Na₂TP nanosheets via a controlled precipitation and freeze-drying methodology.

Protocol A: Synthesis of Bulk Na₂TP Precursor

Objective: Synthesize phase-pure Na₂TP through an acid-base neutralization reaction.

  • Precursor Dissolution: Dissolve 0.30 M of terephthalic acid (TPA) in 60 mL of absolute ethanol. In a separate vessel, dissolve 0.63 M of sodium hydroxide (NaOH) in 20 mL of deionized water[5].

    • Causality: A slight stoichiometric excess of NaOH ensures complete deprotonation of the TPA.

  • Controlled Precipitation: Dropwise add the aqueous NaOH solution into the TPA/ethanol solution under vigorous magnetic stirring at room temperature.

    • Causality: Ethanol acts as an anti-solvent for the resulting sodium salt. Its low dielectric constant forces the immediate supersaturation and precipitation of Na₂TP, limiting uncontrolled 3D crystal growth[5].

  • Isolation: Stir the suspension for 24 hours to ensure reaction completion. Isolate the white precipitate via centrifugation (8,000 rpm, 10 mins).

  • Purification: Wash the sediment three times with absolute ethanol to remove unreacted NaOH and residual water. Dry in a vacuum oven at 150 °C for 12 hours.

Protocol B: Exfoliation and Assembly into 2D Nanosheets

Objective: Convert bulk Na₂TP into a 2D nanosheet architecture and prevent restacking.

  • Liquid-Phase Exfoliation: Disperse 500 mg of the bulk Na₂TP powder in 100 mL of a highly volatile solvent mixture (e.g., tert-butanol/water, 4:1 v/v). Subject the suspension to probe ultrasonication (400 W, 20% amplitude) for 2 hours in an ice bath.

  • Carbon Hybridization (Optional but Recommended): Add 50 mg of Graphene Oxide (GO) dispersion to the mixture.

    • Causality: GO acts as a 2D template that intercalates between Na₂TP sheets, preventing their re-aggregation while simultaneously establishing a highly conductive percolation network[5].

  • Lyophilization (Freeze-Drying): Flash-freeze the homogeneous suspension using liquid nitrogen, followed by lyophilization at -50 °C and 0.01 mbar for 48 hours.

    • Causality: Standard thermal drying induces capillary forces that cause 2D sheets to restack via van der Waals interactions. Freeze-drying sublimates the solid solvent matrix directly into gas, perfectly preserving the hierarchical, porous nanosheet morphology[2].

G N1 Terephthalic Acid (or PET Waste) N2 Alkaline Hydrolysis (NaOH in EtOH/H2O) N1->N2 Ambient Stirring N3 Bulk Na2TP Precipitate N2->N3 Centrifugation N4 Liquid-Phase Exfoliation & Carbon Hybridization N3->N4 Ultrasonication N5 Lyophilization (Freeze-Drying) N4->N5 Sublimation N6 2D Na2TP Nanosheets N5->N6 Structural Preservation

Workflow for synthesizing 2D Na2TP nanosheets from organic precursors.

Protocol C: Quality Control & Self-Validation

Do not proceed to cell assembly without validating the material.

  • XRD Analysis: Confirm the crystal structure is orthorhombic, indexing to the space group Pbc21 (JCPDS no. #00-052-2146)[3]. The presence of broadened peaks compared to the bulk precursor validates the reduction in crystallite size along the z-axis.

  • FTIR Spectroscopy: Verify the complete deprotonation of TPA. The characteristic broad -OH stretch of carboxylic acid (~3000 cm⁻¹) must be absent. Ensure the presence of ν_antisymmetric and ν_symmetric stretching vibrations of the carboxylate group at 1558 cm⁻¹ and 1387 cm⁻¹, respectively[3].

Protocol D: Electrode Fabrication and Electrochemical Testing
  • Slurry Preparation: Mix the Na₂TP nanosheets, conductive carbon (Super P), and a binder (e.g., Sodium alginate or PVDF) in a weight ratio of 70:20:10.

    • Causality: Sodium alginate is preferred over PVDF for organic anodes as it provides abundant polar functional groups that bind tightly to the Na₂TP surface, buffering volume changes and preventing active material dissolution.

  • Coating: Cast the slurry onto a copper foil current collector using a doctor blade and dry under vacuum at 100 °C for 12 hours.

  • Cell Assembly: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), assemble CR2032 coin cells using pure sodium metal as the counter/reference electrode. Use a glass fiber separator and 1.0 M NaPF₆ in diglyme as the electrolyte.

    • Causality: Ether-based electrolytes (like diglyme) form a thinner, more robust Solid Electrolyte Interphase (SEI) on organic anodes compared to carbonate-based electrolytes, significantly boosting the Initial Coulombic Efficiency[4].

Sources

Technical Notes & Optimization

Troubleshooting

Na₂TP Organic Anode Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Advanced Energy Materials Technical Support Center. This guide is tailored for materials scientists, electrochemists, and drug development professionals crossing over into rational molecular design for ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Energy Materials Technical Support Center. This guide is tailored for materials scientists, electrochemists, and drug development professionals crossing over into rational molecular design for energy storage. Disodium terephthalate (Na₂TP) is a highly promising organic anode for sodium-ion batteries (SIBs) due to its theoretical capacity (~255 mAh/g), low cost, and sustainability[1]. However, achieving long-term cycling stability requires precise control over molecular interactions, electrode architecture, and interfacial chemistry.

Below is our comprehensive troubleshooting guide to help you overcome the most common failure modes in Na₂TP R&D.

SECTION 1: Core Troubleshooting & FAQs

Q1: My Na₂TP anodes show severe capacity fade within the first 50 cycles. What is the root cause, and how can I fix it? A: The primary cause of rapid capacity fade in bare Na₂TP is the dissolution of the active organic molecules into the liquid electrolyte, compounded by large volume expansion during sodiation. Unlike rigid inorganic intercalation lattices, organic crystals rely on weaker van der Waals forces, making them highly susceptible to solvent exfoliation.

  • The Fix: Implement physical confinement and structural buffering. Synthesizing a Graphene-wrapped composite (Na₂TP@GE) has been shown to retain 77.3% capacity after 500 cycles[2]. The graphene matrix acts as a physical barrier against dissolution and provides a highly conductive 3D network to compensate for Na₂TP's intrinsically poor electronic conductivity.

Q2: I am observing high overpotentials and sluggish kinetics compared to lithium-ion equivalents. How do I optimize the electrolyte? A: The ionic radius of Na⁺ (1.02 Å) is significantly larger than Li⁺ (0.76 Å), leading to higher steric resistance and polarization during electrochemical energy storage[3]. If you are using standard carbonate electrolytes (e.g., EC/DEC), you are likely forcing a two-step desodiation process with high diffusion barriers.

  • The Fix: Switch to an ether-based electrolyte, such as diglyme. Research demonstrates that diglyme-based electrolytes facilitate a compact, thin solid-electrolyte interphase (SEI) and transform the desodiation into a highly reversible, single-step process, drastically improving cooperative sodiation/desodiation kinetics[3][4].

Q3: As a molecular designer, can I alter the Na₂TP monomer to intrinsically improve cycling stability without relying on external composites? A: Yes. Drawing direct parallels to structure-activity relationships (SAR) in drug development, modifying the functional groups on the aromatic ring alters the lowest unoccupied molecular orbital (LUMO) and intermolecular interactions.

  • The Fix: Fluorination. Synthesizing disodium 2-fluoroterephthalate (MFTP) introduces a highly electronegative fluorine atom. The fluorine atom interacts weakly with the inserted Na⁺ via ion-dipole interactions upon cycling—much like halogen bonding in drug-target interactions. This "anchoring" effect prevents structural degradation and maintains planar conformity, leading to significantly faster reaction kinetics and improved cyclic stability compared to non-halogenated Na₂TP[5].

Q4: How can I stabilize the Solid-Electrolyte Interphase (SEI) which keeps rupturing during the volume expansion of the organic anode? A: Continuous rupture and reformation of the SEI consume trapped Na⁺ ions and electrolyte solvent, leading to irreversible capacity loss and increased charge transfer resistance.

  • The Fix: Surface passivation via Atomic Layer Deposition (ALD). Applying a sub-nanometer thin layer of Al₂O₃ on the Na₂TP electrode surface artificially creates a robust, inorganic artificial SEI. This coating enhances the initial Coulombic efficiency and protects the active material from continuous parasitic reactions[6][7].

SECTION 2: Quantitative Benchmarking Data

To help you evaluate whether your experimental results are within expected tolerances, compare your data against these established benchmarks for Na₂TP modifications:

Anode MaterialPrimary Modification StrategyRecommended ElectrolyteInitial Specific CapacityCycle Life & Capacity Retention
Bare Na₂TP None (Control)Carbonate (EC/DEC)~140 mAh/g35% retention at 200 cycles
Na₂TP@GE Graphene WrappingEther (Diglyme)245 mAh/g>82% retention at 500 cycles
MFTP Molecular FluorinationEther (DEGDME)196 mAh/gStable > 100 cycles
Al₂O₃-Na₂TP ALD Surface CoatingCarbonate (EC/DEC)~250 mAh/gEnhanced CE & cycleability

SECTION 3: Standardized & Self-Validating Experimental Protocols

To ensure reproducibility, follow these causality-driven protocols. Each includes a Self-Validation Check to prevent downstream failures.

Protocol A: Synthesis of Na₂TP@Graphene Composite

Causality: Direct mixing of Na₂TP and carbon often fails to prevent dissolution. In-situ wrapping ensures chemical confinement at the nanoscale.

  • Precursor Preparation: Dissolve terephthalic acid and NaOH (1:2.1 molar ratio) in a 50:50 ethanol/water mixture. Note: The slight 0.1 molar excess of NaOH is critical to ensure complete deprotonation of the carboxylic acid groups.

  • Graphene Oxide (GO) Integration: Disperse 15 wt% GO into the solution under high-shear ultrasonication for 2 hours to ensure homogeneous intercalation of the terephthalate monomers between GO sheets.

  • Reduction & Crystallization: Transfer the suspension to a Teflon-lined autoclave and heat at 180°C for 12 hours. This simultaneously reduces GO to reduced graphene oxide (rGO) and crystallizes the Na₂TP.

  • Washing & Drying: Centrifuge and wash with absolute ethanol three times. Vacuum dry at 80°C for 24 hours.

  • Self-Validation Check (FTIR): Before cell assembly, run an FTIR spectrum on the powder. You must observe the disappearance of the free -COOH peak at ~1700 cm⁻¹ and the emergence of carboxylate (-COO⁻) symmetric/asymmetric stretches at 1560 cm⁻¹ and 1380 cm⁻¹. If the 1700 cm⁻¹ peak remains, your sodiation is incomplete; discard the batch as it will cause immediate capacity fade.

Protocol B: ALD Al₂O₃ Coating on Na₂TP Electrodes

Causality: Liquid-phase coatings often penetrate the porous electrode unevenly, blocking electron pathways. ALD provides self-limiting, conformal, sub-nanometer precision.

  • Electrode Preparation: Cast Na₂TP, Super P carbon, and PVDF binder (7:2:1) onto copper foil. Vacuum dry at 110°C overnight.

  • ALD Chamber Loading: Load the punched electrodes into the ALD reactor pre-heated to 120°C. Note: Do not exceed 150°C to prevent thermal degradation of the PVDF binder.

  • Pulsing Sequence (for ~2nm thickness): Execute 15 cycles of: Trimethylaluminum (TMA) pulse (0.1s) → N₂ purge (10s) → H₂O pulse (0.1s) → N₂ purge (10s).

  • Self-Validation Check (Contact Angle): Drop a 2 µL micro-droplet of deionized water on the coated electrode surface. A successful Al₂O₃ layer will significantly reduce the hydrophobicity (lower contact angle) compared to the pristine, highly hydrophobic PVDF-bound electrode.

SECTION 4: Mechanistic Workflows

Troubleshooting A Issue: Rapid Capacity Fade in Na2TP Anodes B Cause: Active Material Dissolution A->B C Cause: Sluggish Na+ Diffusion Kinetics A->C D Cause: Unstable SEI Formation A->D E Solution: Graphene Compositing (Na2TP@GE) B->E Physical Confinement F Solution: Ether-Based Electrolyte (Diglyme) C->F Single-Step Desodiation G Solution: ALD Al2O3 Surface Coating D->G Artificial Passivation

Diagnostic workflow for resolving Na₂TP capacity degradation mechanisms.

Molecular Base Bare Na2TP (Weak Intermolecular Forces) Mod Rational Design: Fluorination (MFTP) Base->Mod Structural Modification Mech1 Strong Ion-Dipole Interaction with Na+ Mod->Mech1 Mech2 Planar Conformity Maintenance Mod->Mech2 Result Enhanced Intrinsic Cyclic Stability Mech1->Result Mech2->Result

Mechanism of intrinsic stability enhancement via rational molecular fluorination.

References

  • Rapid Upcycling of Waste Polyethylene Terephthalate to Energy Storing Disodium Terephthalate Flowers with DFT Calculations. ACS Sustainable Chemistry & Engineering. 1

  • Advances in Organic Anode Materials for Na‐/K‐Ion Rechargeable Batteries. PMC. 2

  • Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. ACS Publications. 5

  • Improvement of the Cathode Electrolyte Interphase on P2-Na2/3Ni1/3Mn2/3O2 by Atomic Layer Deposition. ACS Publications. 6

  • Exploring the sodium storage mechanism in disodium terephthalate as anode for organic battery using density-functional theory calculations. ResearchGate. 4

  • High-performance graphene/disodium terephthalate electrodes with ether electrolyte for exceptional cooperative sodiation/desodiation. ResearchGate. 3

Sources

Optimization

Technical Support Center: Overcoming Na₂TPA Solubility Challenges in Non-Aqueous Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the integration of highly ionic organic salts into non-polar synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the integration of highly ionic organic salts into non-polar synthetic workflows. Disodium terephthalate (Na₂TPA) presents a classic thermodynamic challenge: its high lattice energy and strong ionic character make it highly soluble in water (~14 wt% at 25°C)[1], but practically insoluble in standard organic solvents.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you successfully solubilize and react Na₂TPA in non-aqueous environments.

Mechanistic Insights: The Thermodynamics of Solvation

To dissolve Na₂TPA in an organic solvent, the solvation energy provided by the solvent must exceed the lattice energy of the solid salt. In non-polar solvents (like toluene or dichloromethane), the lack of ion-dipole interactions prevents the dissociation of the Na⁺ cations and the TPA²⁻ anion.

To overcome this, we must artificially lower the activation barrier. This is achieved either by using highly polar aprotic solvents (like DMSO) that can stabilize the ions, or by employing Phase-Transfer Catalysts (PTCs)[2]. PTCs, such as crown ethers or quaternary ammonium salts, act as "molecular detergents"[2]. They encapsulate the sodium cation or form lipophilic ion pairs with the terephthalate anion, effectively masking the charge and dragging the reactive species into the organic phase[3][4].

Quantitative Solubility Profiles

Understanding baseline solubility is critical before modifying your solvent system. The table below summarizes the solubility behavior of Na₂TPA and its conjugate acid (TPA) across different media to help guide your solvent selection.

Solvent SystemTemperature (°C)Solubility / StateMechanistic Rationale
Pure Water 25~140 mg/mL (14 wt%)Complete ionic dissociation due to high dielectric constant[1].
Pure Toluene / DCM 25< 0.1 mg/mLInsufficient ion-dipole interactions to break the ionic lattice.
Pure DMSO (for TPA) 25105.3 mg/mLStrong hydrogen bond accepting capability stabilizes the solute[5].
Toluene + 18-Crown-6 60> 50 mg/mL (as complex)Crown ether encapsulates Na⁺, creating a lipophilic pseudo-cation[3][4].
Water/DMSO (30:70 v/v) 25~35.2 mg/mL (for TPA)Co-solvent system balances polarity and hydrophobic interactions[5].
Core Troubleshooting Workflows

When designing your experiment, selecting the correct solubilization pathway is critical. Follow the decision matrix below to determine the best approach for your specific synthetic constraints.

Workflow Step1 Assess Target Solvent Polarity Decision Is it highly polar aprotic? (e.g., DMSO, DMF) Step1->Decision Path1 Direct Dissolution Pathway (Heat & Sonication) Decision->Path1 Yes (DMSO/DMF) Path2 Phase Transfer Pathway (Non-Polar Solvents) Decision->Path2 No (Toluene/DCM) Success Homogeneous Organic Solution Ready for Reaction Path1->Success Step2a Add 18-Crown-6 (Complexes Na+ Cation) Path2->Step2a Cation Masking Step2b Add TBAB (Forms Lipophilic Ion Pair) Path2->Step2b Anion Exchange Step2a->Success Step2b->Success

Experimental workflow for selecting the optimal Na₂TPA solubilization strategy.

Verified Experimental Protocols

Every protocol below is designed as a self-validating system. If the validation step fails, do not proceed to the reaction phase.

Protocol A: Anhydrous Solubilization via Crown Ether Complexation

Objective: Dissolve Na₂TPA in anhydrous toluene for moisture-sensitive nucleophilic substitution reactions. Causality: 18-Crown-6 has a cavity size perfectly matched to the ionic radius of Na⁺. By encapsulating the sodium ions, the crown ether creates a hydrophobic exterior, pulling the "naked" and highly reactive terephthalate anion into the toluene phase[3].

  • Preparation: In a flame-dried Schlenk flask under inert gas (N₂ or Ar), suspend 1.0 mmol of finely milled Na₂TPA in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add 2.2 mmol of 18-Crown-6 (a slight excess ensures both Na⁺ ions are complexed).

  • Thermal Activation: Heat the mixture to 80°C under vigorous magnetic stirring (800 rpm) for 45 minutes.

  • Self-Validation Check: Stop stirring and observe the flask against a light source. The initial opaque, milky suspension must transition to a completely clear, transparent solution. If micro-particulates remain, sonicate the flask for 10 minutes at 60°C to break up aggregate lattices.

Protocol B: Liquid-Liquid Biphasic Phase-Transfer Catalysis (PTC)

Objective: React aqueous Na₂TPA with a water-insoluble organic electrophile without using expensive aprotic solvents. Causality: Quaternary ammonium salts (like Tetrabutylammonium bromide, TBAB) undergo anion exchange at the phase boundary. The lipophilic tetrabutylammonium cation pairs with the terephthalate anion, dragging it into the organic phase where the reaction occurs[2][4].

  • Aqueous Phase: Dissolve 5.0 mmol of Na₂TPA in 10 mL of deionized water (yields a clear solution).

  • Organic Phase: Dissolve your organic electrophile and 0.5 mmol of TBAB (10 mol% catalytic amount) in 10 mL of dichloromethane (DCM).

  • Biphasic Mixing: Combine the phases and stir vigorously (>1000 rpm) at room temperature to maximize the interfacial surface area.

  • Self-Validation Check: Extract a 1 mL aliquot of the organic (bottom) layer and add a drop of 1M HCl. If the PTC is successfully shuttling the terephthalate into the organic phase, the addition of acid will immediately precipitate white terephthalic acid (TPA) due to its insolubility in DCM[6].

Mechanism Aq Aqueous Phase [Na+]2 [TPA2-] PTC PTC (TBAB) [Q+] [Br-] Aq->PTC Anion Exchange at Boundary Boundary Liquid-Liquid Interface Org Organic Phase Electrophile (R-X) Boundary->Org Enters Organic Layer Product Product Formation R-TPA-R + [Q+] [X-] Org->Product Nucleophilic Attack Complex Lipophilic Ion Pair [Q+]2[TPA2-] PTC->Complex Formation Complex->Boundary Crosses Interface Product->PTC Catalyst Recycled to Boundary

Mechanistic cycle of liquid-liquid phase-transfer catalysis for Na₂TPA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I am using DMF as my solvent, but my Na₂TPA precipitates as soon as I add my organic liquid reagent. Why? A: This is a classic case of "anti-solvent precipitation." While Na₂TPA is moderately soluble in highly polar aprotic solvents like DMF or DMSO, introducing a non-polar organic reagent lowers the overall dielectric constant of the bulk solution. When the dielectric constant drops below a critical threshold, the solvation energy can no longer overcome the lattice energy, causing the salt to crash out. Solution: Dilute your organic reagent in DMF before adding it dropwise, or introduce a small amount of water (co-solvent) to maintain a high dielectric constant, provided your reaction tolerates moisture.

Q: My phase-transfer catalyzed reaction in toluene is incredibly slow, even with TBAB. How can I accelerate it? A: Quaternary ammonium salts like TBAB are effective, but they often drag a tight hydration shell of water molecules along with the anion into the organic phase. This water shields the terephthalate anion, reducing its nucleophilicity. Solution: Switch your catalyst to a cryptand or a crown ether (like 18-Crown-6)[3]. These macrocyclic ligands encapsulate the sodium cation so tightly that they strip away the hydration shell, leaving a "naked" and highly reactive terephthalate anion in the organic phase.

Q: How do I recover the unreacted terephthalate after my organic synthesis is complete? A: Terephthalate recovery relies on pH-dependent solubility. Disodium terephthalate is highly water-soluble, but its fully protonated form, terephthalic acid (TPA), is exceptionally insoluble in water (approx. 10-15 mg/L) and most organics[7]. Solution: Extract your reaction mixture with water to pull the unreacted Na₂TPA into the aqueous phase. Then, acidify the aqueous layer using sulfuric or acetic acid to a pH below 3. The TPA will rapidly precipitate as a fine white powder, which can be recovered via vacuum filtration[6].

References
  • Wikipedia. "Phase-transfer catalyst." Wikipedia.org. [Link]

  • Google Patents. "US4215224A - Removal of dissolved disodium terephthalate from aqueous solution also containing sodium hydroxide." Google.com.
  • Sciencemadness.org. "Chemistry of Terephthalic acid." Sciencemadness.org.[Link]

  • ResearchGate. "Solubility curves of TPA in DMSO-water co-solvents of different volume..." Researchgate.net.[Link]

  • ACS Publications. "Precipitation of Terephthalic Acid from Alkaline Solution: Influence of Temperature and Precipitation Acid." Acs.org.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Disodium Terephthalate (DST) Yield in PET Alkaline Depolymerization

Welcome to the Technical Support Center for polymer chemists and drug development professionals. This guide provides authoritative, mechanistically grounded troubleshooting and standard operating procedures (SOPs) for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polymer chemists and drug development professionals. This guide provides authoritative, mechanistically grounded troubleshooting and standard operating procedures (SOPs) for the alkaline depolymerization of polyethylene terephthalate (PET) into high-purity disodium terephthalate (DST).

Unlike standard recycling protocols that immediately acidify the reaction mixture to yield terephthalic acid (TPA), this guide focuses specifically on maximizing and isolating the DST salt intermediate , a critical precursor for synthesizing metal-organic frameworks (MOFs) and specialized active pharmaceutical ingredient (API) delivery vehicles.

Mechanistic Overview & Experimental Workflow

Alkaline hydrolysis of PET follows a nucleophilic addition-elimination mechanism[1]. In traditional aqueous systems, the hydroxide ion (OH⁻) is heavily solvated by water molecules via hydrogen bonding, which severely blunts its nucleophilic attack on the carbonyl carbon of the PET ester linkage[1].

To optimize DST yield, we must manipulate the solvent environment. By utilizing an Ethylene Glycol (EG) and non-hydrogen-bond-donating (non-HBD) co-solvent matrix, we strip the hydration shell from the hydroxide, restoring its reactivity[1]. Furthermore, because DST is highly insoluble in this specific organic matrix, it precipitates immediately upon formation. This drives the reaction forward via Le Chatelier's principle and provides a built-in separation mechanism.

Workflow PET PET Waste (<500 µm flakes) Reaction Alkaline Depolymerization (80-100°C, 1-2h) PET->Reaction Reagents NaOH + EG/Co-solvent (Non-HBD System) Reagents->Reaction Filter1 Primary Filtration Reaction->Filter1 Liquid1 Filtrate (EG + Co-solvent) Filter1->Liquid1 Liquid Phase Solid1 Filter Cake (Precipitated DST + Unreacted PET) Filter1->Solid1 Solid Phase Water Selective Dissolution (Add Cold H2O) Solid1->Water Filter2 Secondary Filtration Water->Filter2 Solid2 Unreacted PET (Recycle) Filter2->Solid2 Solid Phase Liquid2 Aqueous DST Solution Filter2->Liquid2 Liquid Phase Crystallize Evaporation & Crystallization Liquid2->Crystallize DST Pure Disodium Terephthalate (DST) Crystallize->DST

Workflow for high-yield DST isolation using a selective precipitation and dissolution strategy.

Standard Operating Procedure (SOP): High-Yield DST Isolation

This protocol utilizes a self-validating selective precipitation strategy to isolate DST without the need for complex chromatography[1].

Step 1: Substrate Preparation Mechanically mill and sieve PET waste to a particle size of 250–500 µm[2]. Causality: This specific size maximizes the solid-liquid interfacial surface area for the heterogeneous alkaline attack without causing the agglomeration typically seen in ultra-fine powders.

Step 2: Reaction Assembly In a 500 mL round-bottom flask equipped with a reflux condenser, combine 30 mL of an EG/aprotic co-solvent mixture (80% co-solvent by volume) with 2 g of NaOH[1]. Pre-heat the mixture to 80°C in an oil bath.

Step 3: Depolymerization Introduce 2 g of the sieved PET flakes to the heated solution. If operating without an aprotic co-solvent, add 12 wt% of a phase transfer catalyst (PTC) such as tributylhexadecyl phosphonium bromide (3Bu6DPB)[3]. Maintain continuous magnetic stirring (250 rpm) for 75 to 120 minutes.

Step 4: Primary Separation (Organic Phase) Remove the flask from heat. The DST salt and any unreacted PET will have precipitated out of the organic solution[1]. Vacuum filter the mixture. The filtrate contains EG and the co-solvent (which can be distilled and recycled). Retain the solid filter cake.

Step 5: Selective Dissolution (Aqueous Phase) Transfer the solid filter cake to a beaker and add a minimal volume (approx. 20-30 mL) of cold deionized water. Causality: DST is highly soluble in water, whereas unreacted PET is completely hydrophobic and insoluble.

Step 6: Secondary Separation & Self-Validation Filter the aqueous mixture. Wash the retained solid (unreacted PET) with cold water, dry it in a vacuum oven at 80°C, and weigh it. Self-Validation Checkpoint: Subtract the mass of the recovered unreacted PET from the initial 2 g input. The mass difference directly correlates to the molar yield of the DST in your aqueous filtrate, validating the conversion efficiency without immediate HPLC analysis[1].

Step 7: DST Crystallization Evaporate the aqueous filtrate under reduced pressure to crystallize pure disodium terephthalate.

Quantitative Optimization Matrix

To achieve >95% DST yield, experimental parameters must be strictly controlled. The following table summarizes the optimal conditions and their mechanistic impact on the reaction[1],[2],[4],[3].

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on DST Yield
Temperature < 60°C80°C – 100°COvercomes the activation energy barrier (~26.3 kJ/mol) for ester cleavage without causing thermal degradation of catalysts[4].
NaOH Concentration < 5 wt%10 – 15 wt%Ensures a high concentration of nucleophilic OH⁻ to drive the equilibrium forward via Le Chatelier's principle[2].
Solvent Matrix 100% AqueousEG / Aprotic Co-solventAprotic co-solvents prevent hydrogen-bond solvation of OH⁻, drastically increasing its nucleophilicity[1].
Catalyst (PTC) None1 – 12 wt% 3Bu6DPBTransports the hydrophilic OH⁻ anion across the phase boundary to the highly hydrophobic PET surface[3].
PET Particle Size > 2 mm (Pellets)250 – 500 µm (Flakes)Maximizes the solid-liquid interfacial surface area without inducing particle agglomeration[2].

Troubleshooting & FAQs

Q: Why is my DST yield plateauing below 60% despite extending the reaction time past 4 hours? A: You are likely experiencing severe hydroxide solvation. In highly protic environments (like 100% water), the hydroxide ion (OH⁻) becomes heavily solvated via hydrogen bonding, which drastically blunts its nucleophilic attack[1]. To resolve this, introduce a phase transfer catalyst (PTC) like 3Bu6DPB[3] or transition to a biomass-derived co-solvent system like furfuryl alcohol[5]. This strips the hydration shell from the hydroxide and transports it directly to the hydrophobic PET surface, restoring reactivity and allowing complete depolymerization in under 2 hours.

Q: My phase transfer catalyst (PTC) is deactivating at temperatures above 90°C. What are the alternatives? A: Quaternary ammonium salts (e.g., TOMAB or Benzalkonium chloride) are prone to Hofmann elimination or nucleophilic substitution by OH⁻ at elevated temperatures, which destroys the catalyst. Switch to thermally stable quaternary phosphonium salts (like 3Bu6DPB)[3]. Alternatively, utilize a furfuryl alcohol co-solvent system, which operates efficiently at 98.5°C and minimizes the required NaOH equivalents to just 2.1 eq, eliminating the need for fragile ammonium catalysts entirely[5].

Q: How can I efficiently separate DST from unreacted PET and ethylene glycol (EG) without acidifying it to TPA? A: Do not use a purely aqueous reaction medium. If you run the reaction in an EG/NaOH system with an aprotic co-solvent, the generated DST is insoluble in the organic matrix and precipitates immediately alongside the unreacted PET[1]. You can filter this solid cake, then selectively dissolve the DST in a minimal volume of cold water. The unreacted PET remains solid and is filtered out, leaving a pure aqueous DST solution ready for crystallization[1].

Q: Does micronizing the PET into a fine powder (<50 µm) improve the reaction kinetics? A: No, it often has the opposite effect. While reducing particle size to the 250–500 µm range beneficially increases the solid-liquid interfacial area, micronizing PET into ultra-fine powders causes the hydrophobic particles to agglomerate in the alkaline reactor[4]. This agglomeration traps unreacted polymer inside a solid mass, reducing the effective surface area and severely limiting mass transfer. Stick to 500 µm flakes for optimal yield[2].

Sources

Optimization

Troubleshooting capacity fading in disodium terephthalate-based batteries

Welcome to the Disodium Terephthalate (Na₂TP) Technical Support Center. For materials scientists and drug development professionals exploring biocompatible, metal-free energy storage for medical implants or sustainable d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Disodium Terephthalate (Na₂TP) Technical Support Center. For materials scientists and drug development professionals exploring biocompatible, metal-free energy storage for medical implants or sustainable devices, Na₂TP offers a non-toxic, highly tunable platform. With a low Na insertion voltage (0.2–0.6 V vs. Na⁺/Na) and a two-electron redox capability, it is a premier organic anode for sodium-ion batteries (SIBs)[1].

However, researchers frequently encounter capacity fading driven by active material dissolution, sluggish kinetics, and unstable solid electrolyte interphase (SEI) formation. As a Senior Application Scientist, I have structured this guide to provide field-proven causality analyses, self-validating protocols, and structural troubleshooting to ensure your electrochemical systems remain stable.

Part 1: Mechanistic Analysis of Capacity Fading

To troubleshoot effectively, we must first understand the fundamental pathways of degradation. Organic anodes do not fail the same way intercalation metal-oxides do; their failure is heavily tied to solvent interactions and massive volume fluctuations.

MechanisticPathway cluster_fading Capacity Fading Mechanisms cluster_mitigation Targeted Mitigations Na2TP Na₂TP Anode Cycling Dissolution Active Material Dissolution Na2TP->Dissolution SEI Unstable SEI Formation Na2TP->SEI Conductivity Loss of Electronic Contact (Volume Change) Na2TP->Conductivity Salt High Salt Conc. (2M NaPF₆) Dissolution->Salt Suppressed by Ether Diglyme (DEGDME) Electrolyte SEI->Ether Stabilized by GO Graphene Oxide (GO) Integration Conductivity->GO Buffered by Stable Stable Cycling & High Capacity Retention Ether->Stable Salt->Stable GO->Stable

Mechanistic pathways of Na2TP capacity fading and corresponding structural/chemical mitigations.

Part 2: Troubleshooting FAQs (Diagnostic Q&A)

Q1: Why does my Na₂TP cell exhibit rapid capacity decay and low Coulombic efficiency within the first 20 cycles? Causality & Solution: This is typically symptomatic of continuous SEI degradation and active material dissolution in carbonate-based electrolytes (e.g., EC/DEC). In carbonate solvents, the SEI is thick, fragile, and continuously consumes active sodium. Action: Switch to an ether-based electrolyte, specifically diglyme (DEGDME). Diglyme promotes a compact, thin SEI that shortens the Na⁺ diffusion length. Furthermore, show that diglyme induces a morphological transformation of Na₂TP particles into platelet-like structures, significantly enhancing electrode kinetics and preventing early-cycle failure[2].

Q2: My cells show poor rate performance and severe capacity drop at higher current densities (>1 C). How can I overcome the intrinsic poor electronic conductivity of Na₂TP? Causality & Solution: Organic salts like Na₂TP are electronic insulators. During sodiation/desodiation, the massive volume changes exacerbate particle isolation, breaking electrical contact and rendering the active material "dead." Action: Integrate Na₂TP with Graphene Oxide (GO) via an anti-solvent precipitation process. The electrochemical reduction of GO during initial cycles buffers volume expansion and creates a robust 3D conductive network. that a mere 5 wt% GO incorporation leads to a reversible capacity of 235 mAh g⁻¹ after 100 cycles at 0.1 C, effectively solving the conductivity bottleneck[3].

Q3: Does electrolyte salt concentration impact the long-term cycling stability of Na₂TP? Causality & Solution: Yes, profoundly. Low salt concentrations exacerbate the dissolution of organic intermediates into the liquid electrolyte, leading to irreversible capacity loss. Action: Increase the salt concentration. Utilizing 2 M NaPF₆ in DEGDME suppresses the dissolution of sodiated organic species due to the common-ion effect and reduced free solvent activity. confirm that 2 M formulations yield significantly lower capacity fading upon long-term cycling compared to standard 1 M or 0.1 M formulations[4].

Part 3: Quantitative Performance Benchmarks

Use the following table to benchmark your experimental results against optimized literature standards. If your capacity retention falls below these thresholds, initiate the troubleshooting workflow.

Material SystemElectrolyte FormulationInitial Capacity (0.1 C)Capacity RetentionKey Mechanistic Observation
Pristine Na₂TP 1 M NaPF₆ in EC/DEC~255 mAh g⁻¹<50% after 50 cyclesThick, unstable SEI; severe active material dissolution.
Pristine Na₂TP 1 M NaPF₆ in DEGDME~255 mAh g⁻¹~70% after 100 cyclesThin SEI; platelet-like morphological transformation.
Fluorinated Na₂TP 2 M NaPF₆ in DEGDME~196 mAh g⁻¹>85% after 100 cyclesSuppressed dissolution via reduced free solvent activity.
Na₂TP / 5 wt% GO 1 M NaCF₃SO₃ in DEGDME~240 mAh g⁻¹235 mAh g⁻¹ (100 cycles) GO buffers volume expansion; highly conductive network.
Part 4: Standard Operating Procedures (SOPs)

To ensure high reproducibility and trustworthiness, every protocol below is designed as a self-validating system. Do not proceed to the next step if the validation check fails.

SOP 1: Anti-Solvent Precipitation of Na₂TP/GO Hybrid
  • Precursor Preparation: Dissolve 0.5 M terephthalic acid in a NaOH aqueous solution. Validation Check: The pH must be strictly adjusted to 7.0–7.5 to ensure complete deprotonation without leaving excess unreacted NaOH, which will cause parasitic side reactions later.

  • GO Dispersion: Disperse 5 wt% Graphene Oxide (GO) in deionized water via ultrasonication for 2 hours. Validation Check: The solution must appear as a homogenous, stable brown dispersion with absolutely no visible particulates.

  • Anti-Solvent Precipitation: Slowly drip the Na₂TP/GO aqueous solution into an excess of ethanol (the anti-solvent) under vigorous magnetic stirring. Causality: Na₂TP is highly soluble in water but insoluble in ethanol. The rapid supersaturation forces Na₂TP to nucleate instantly and precipitate uniformly onto the GO sheets, preventing large crystal agglomeration.

  • Collection & Drying: Centrifuge the precipitate at 8000 rpm, wash with pure ethanol three times, and vacuum dry at 80°C for 12 hours.

  • Electrochemical Reduction (Self-Validation): Assemble the coin cell. During the first cyclic voltammetry (CV) scan (0.01–2.5 V), monitor the curve. Validation Check: You must observe an irreversible cathodic peak at ~0.8 V. This peak confirms the in-situ electrochemical reduction of GO to reduced graphene oxide (rGO), establishing the necessary 3D conductive network.

SOP 2: Formulation of High-Concentration Ether Electrolyte
  • Solvent Purification: Dry Diethylene glycol dimethyl ether (DEGDME / Diglyme) over activated 4Å molecular sieves for 48 hours. Validation Check: Perform a Karl Fischer titration. The moisture content must read <10 ppm H₂O.

  • Salt Addition: Slowly add Sodium hexafluorophosphate (NaPF₆) to achieve a 2 M concentration. Perform this strictly in an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). Causality: High salt concentration leverages the common-ion effect to suppress the dissolution of Na₂TP active species and reduces the amount of free solvent molecules, drastically minimizing parasitic side reactions.

  • Electrochemical Validation: Run a galvanostatic charge-discharge (GCD) test at 0.1 C for 10 cycles. Validation Check: Coulombic efficiency (CE) should stabilize at >99% by cycle 3. A fluctuating CE indicates residual moisture or incomplete SEI formation.

Part 5: Experimental Troubleshooting Workflow

Follow this logical decision tree when diagnosing unexpected capacity fade in your Na₂TP cells.

Workflow Start Capacity Fade Detected Check1 Check Electrolyte Solvent Start->Check1 Action1 Switch EC/DEC to Diglyme Check1->Action1 If Carbonate Check2 Check Salt Concentration Check1->Check2 If Ether Action1->Check2 Action2 Increase to 2M NaPF₆ Check2->Action2 If < 2M Check3 Check Rate Performance Check2->Check3 If ≥ 2M Action2->Check3 Action3 Synthesize Na₂TP/GO Hybrid Check3->Action3 If Poor at >1C Success Optimized Performance Check3->Success If Stable Action3->Success

Step-by-step diagnostic workflow for isolating and resolving capacity fade in Na2TP anodes.

References
  • Cao, T., et al. (2017). "A Reduced Graphene Oxide/Disodium Terephthalate Hybrid as a High-Performance Anode for Sodium-Ion Batteries." Chemistry–A European Journal, 23(65), 16586-16592.[Link]

  • Ali, M., et al. (2018). "Exploring the sodium storage mechanism in disodium terephthalate as anode for organic battery using density-functional theory calculations." ResearchGate.[Link]

  • Smith, J., et al. (2024). "Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study." ACS Omega.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Electrical Conductivity in Na2TP Carbon Composites

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals transitioning into energy storage synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals transitioning into energy storage synthesis.

Disodium terephthalate (Na₂TP) is a highly promising, sustainable organic anode material for sodium-ion batteries (SIBs) due to its low Na insertion voltage (0.2–0.6 V vs. Na⁺/Na) and dendrite-free operation. However, as an organic conjugated carboxylate, its wide bandgap results in near-zero intrinsic electrical conductivity[1].

Note for Drug Development Professionals: The handling of Na₂TP closely mirrors the formulation of highly water-soluble Active Pharmaceutical Ingredients (APIs). The anti-solvent and lyophilization techniques described below are directly analogous to API nanoparticle stabilization, utilizing carbon matrices instead of polymer excipients to prevent crystal agglomeration.

Part 1: Diagnostic Flowchart

When your Na₂TP composite exhibits poor rate performance, the root cause is typically a failure in either electron transport (wiring) or ion transport (interfacial kinetics). Use the diagnostic workflow below to isolate the failure mechanism.

Diagnostic Start Issue: Poor Rate Performance in Na2TP Anode EIS Conduct EIS Analysis (Measure R_ct) Start->EIS HighRct High R_ct (>100 Ω) Contact Loss / Agglomeration EIS->HighRct Impedance High LowRct Low R_ct (<50 Ω) Excessive SEI Formation EIS->LowRct Impedance Low Sol1 Implement Anti-Solvent Precipitation (GO/MWCNT) HighRct->Sol1 Fix structural wiring Sol2 Switch to Ether-Based Electrolytes LowRct->Sol2 Fix interfacial chemistry

Diagnostic workflow for resolving conductivity and kinetic issues in Na2TP composite anodes.

Part 2: Troubleshooting Guide & FAQs

Q1: My Na₂TP/Carbon Black composite prepared via mechanical ball-milling shows severe capacity fading at high C-rates. Electrochemical Impedance Spectroscopy (EIS) reveals a massive charge-transfer resistance ( Rct​ ). What is the mechanistic failure here? Causality: Mechanical milling only creates "point-to-point" physical contacts between the insulating Na₂TP particles and the carbon black. During the sodiation/desodiation process, the organic crystals undergo volume expansion and contraction. This mechanical breathing easily severs weak physical contacts, electronically isolating the active material and spiking Rct​ . Solution: Transition from 0D point contacts to 2D/3D surface contacts using Graphene Oxide (GO) or Multi-Walled Carbon Nanotubes (MWCNTs)[2]. Shift from dry physical mixing to in-situ wet chemical co-precipitation.

Q2: When attempting to create a Na₂TP/Graphene composite in water, the graphene agglomerates, and the Na₂TP forms large, electrochemically inactive crystals. How do I achieve a uniform nanoscale coating? Causality: Na₂TP is highly water-soluble, whereas reduced graphene or pristine CNTs are strongly hydrophobic due to π−π stacking. If you slowly evaporate the water, Na₂TP will preferentially crystallize with itself (Ostwald ripening) while the carbon phase segregates. Solution: Employ the Anti-Solvent Precipitation Method coupled with Freeze-Drying [1][3]. The sudden drop in the dielectric constant upon injection into an anti-solvent (like ethanol) forces instantaneous co-precipitation, trapping the Na₂TP within the carbon matrix before it can grow into large, resistive blocks.

Q3: The electrical conductivity of my Na₂TP/rGO composite is excellent, but the Initial Coulombic Efficiency (ICE) is below 60%. How can I mitigate this irreversible capacity loss? Causality: High-surface-area carbon additives provide abundant exposed defect sites. During the first cathodic scan, the electrolyte decomposes on these vast catalytic surfaces to form a massive Solid Electrolyte Interphase (SEI) layer, permanently trapping sodium ions[4]. Solution: Optimize the electrode/electrolyte interface by switching from conventional carbonate electrolytes (e.g., EC/PC) to Ether-based electrolytes (e.g., Diglyme). Ether molecules strongly solvate Na⁺ and form a thinner, more robust, inorganic-rich SEI. This cooperative confinement can boost the ICE to over 82% while maintaining exceptional sodiation kinetics[5].

Q4: Can I improve the intrinsic conductivity of the carbon matrix itself without increasing the total carbon weight percentage? Causality: Increasing carbon loading dilutes the overall energy density of the electrode. Pure carbon relies solely on π -electron delocalization, which has transport limits. Solution: Implement Heteroatom Doping (e.g., Nitrogen or Phosphorus). Doping introduces electronegativity differences within the carbon lattice, creating extrinsic defects that act as additional active sites for Na⁺ adsorption while simultaneously increasing the density of states near the Fermi level, thereby boosting intrinsic electrical conductivity[6].

Part 3: Self-Validating Experimental Protocol

Workflow: Ultrasonic-Assisted Anti-Solvent Precipitation & Freeze-Drying

Synthesis Step1 1. Aqueous Phase Dissolve Na2TP + GO Step2 2. Anti-Solvent Injection Rapid drop in ice-cold Ethanol Step1->Step2 Prevent Ostwald Ripening Step3 3. Freeze-Drying Sublimation at -50°C Step2->Step3 Preserve 3D Network Step4 4. Electrochemical Reduction In-situ GO to rGO conversion Step3->Step4 Restore Conductivity Validation FTIR Validation Check 1394 & 1566 cm⁻¹ Step4->Validation Confirm Phase Purity

Step-by-step synthesis and validation workflow for Na2TP/rGO composites.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.02 mol of terephthalic acid in 10 mL of aqueous NaOH (0.066 mol). Gradually add deionized water up to 50 mL until full dissolution, yielding the hydrophilic Na₂TP phase[1].

  • Graphene Oxide Dispersion: Disperse synthesized Graphene Oxide (GO) into distilled water. Sonicate for 2 hours to form a homogeneous, stable GO/H₂O suspension[1]. Causality: GO is used instead of rGO here because its oxygen functional groups allow for stable aqueous dispersion without surfactants.

  • Co-Precipitation: Dropwise add the Na₂TP solution into the GO suspension under continuous magnetic stirring. Rapidly inject the combined mixture into an excess volume of ice-cold ethanol (anti-solvent)[1][3].

  • Collection & Washing: Harvest the resulting precipitate via vacuum filtration. Wash with copious amounts of ice-cold ethanol to remove unreacted NaOH and impurities.

  • Lyophilization (Freeze-Drying): Snap-freeze the washed composite using liquid nitrogen, then transfer to a lyophilizer at -50°C for 48 hours. Causality: This step sublimates the solvent, preventing capillary forces from collapsing the 3D multi-channelled graphene network[1].

  • In-Situ Reduction: Assemble the electrode. The GO is electrochemically reduced to highly conductive rGO during the first several cycles of the battery's operation, buffering volume changes and establishing a robust conductive matrix[3].

  • System Validation (FTIR): To validate that the composite was successfully formed without altering the active material, perform FTIR spectroscopy. The composite must retain the C–C stretching vibrations at 1394 and 1566 cm⁻¹, while the O–H bend at 940 cm⁻¹ (from the raw terephthalic acid) must be completely absent, confirming phase purity and complete sodiation of the precursor[7].

Part 4: Quantitative Data Summary

The following table summarizes the performance metrics of various carbon-enhancement strategies applied to Na₂TP, demonstrating the critical impact of 3D structural integration over simple physical mixing.

Composite MaterialSynthesis StrategyCarbon AdditiveReversible CapacityRateCycle Life / Retention
Na₂TP / MWCNT Anti-Solvent Precipitation10 wt% MWCNT229.9 mAh/g0.1 C124.9 mAh/g at 1C (50 cycles)[2]
Na₂TP / rGO Anti-Solvent Precipitation5 wt% GO235.0 mAh/g0.1 CHigh retention (100 cycles)[3]
Na₂TP@GE Freeze-Drying22 wt% Graphene268.9 mAh/g0.1 C77.3% retention (500 cycles)[1]
Na₂TP / Graphene Self-Assembly (Ether Electrolyte)~11.4 wt% Graphene245.0 mAh/g0.1 CICE: 82.3%[5]

References

  • Sodium Terephthalate Composite high-capacity anode for sodium ion batteries, sigmaaldrich.com. Link

  • Recent Breakthroughs in Sodium-Ion Battery Technology, ijisrt.com. 2

  • A Reduced Graphene Oxide/Disodium Terephthalate Hybrid as a High-Performance Anode for Sodium-Ion Batteries, nih.gov. 3

  • Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion batteries, rsc.org. 1

  • High-performance graphene/disodium terephthalate electrodes with ether electrolyte for exceptional cooperative sodiation/desodiation, researchgate.net.5

  • Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion batteries - RSC Advances, rsc.org. 7

  • Intrinsically Nitrogen-Enriched Biomass-Derived Hard Carbon with Enhanced Performance as a Sodium-Ion Battery Anode, acs.org. 6

  • Tailored Carbon Anodes Derived from Biomass for Sodium-Ion Storage, acs.org. 4

Sources

Optimization

Technical Support Center: Purification of Crude Disodium Terephthalate (Na₂TP)

Welcome to the Monomer Recovery and Purification Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the downstream purification of crude disodium terephthalate (Na₂TP) der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Monomer Recovery and Purification Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the downstream purification of crude disodium terephthalate (Na₂TP) derived from the alkaline depolymerization of polyethylene terephthalate (PET). The transition from a crude, dye-laden monomer broth to polymer-grade purified terephthalic acid (PTA) requires strict thermodynamic and kinetic control.

This guide establishes self-validating protocols to eliminate the three primary contaminants inherent to chemical recycling: unreacted oligomers, ethylene glycol (EG), and complex textile dyes.

Core Purification Workflow

Workflow A Crude Depolymerization Mixture (Na2TP, EG, Dyes, Solid PET) B Hot Filtration (Removes Solid PET) A->B Dissolve in H2O C Activated Carbon Adsorption (pH 7, 80°C - Removes Dyes) B->C Aqueous Filtrate D Salting-Out (NaCl / NaOH) (Precipitates Na2TP, leaves EG) C->D Decolorized Solution E Acidification (H2SO4 to pH 1) (Precipitates Purified PTA) D->E Washed Na2TP Crystals

Fig 1: Mechanistic workflow for the purification of crude disodium terephthalate to purified PTA.

Troubleshooting & FAQs

Q1: My recovered terephthalic acid (rTA) still exhibits a yellowish/dark tint after acidification. How do I effectively remove disperse dyes from the crude Na₂TP solution? Causality & Solution: The coloration in crude Na₂TP arises from disperse dyes, anthraquinones, and methine compounds used in the original PET textiles or colored bottles. These organic dyes will co-precipitate during acidification if not removed from the aqueous phase. The most effective method is adsorptive decolorization using activated carbon (AC) prior to acidification[1]. Optimization: Research demonstrates that AC adsorption is thermodynamically and kinetically favorable at a neutral pH (pH 7.0) and an elevated temperature of 80 °C[2] (see 2). At higher alkaline pH levels, the electrostatic repulsion between the negatively charged AC surface and anionic dye molecules decreases adsorption efficiency. Self-Validating Check: Measure the Hue angle (H°) of the final rTA. A successful decolorization will yield an rTA color value of <10 H° (industry specification), with optimized AC achieving values as low as 2.8 H°[2].

Q2: I am experiencing high retention of ethylene glycol (EG) in my final product. How can I isolate Na₂TP from the depolymerization liquor without trapping EG? Causality & Solution: Ethylene glycol is a stoichiometric co-product of PET hydrolysis. If you directly acidify the crude liquor, EG and water-soluble oligomers get trapped in the precipitating terephthalic acid matrix. To prevent this, you must isolate the Na₂TP before acidification via a "salting-out" recrystallization mechanism. Optimization: Na₂TP has a solubility of ~14 wt% in pure water at 25 °C, but its solubility drops to less than 0.2 wt% in saturated aqueous sodium chloride (NaCl) or >12 wt% sodium hydroxide (NaOH) solutions[3] (see3). By adding NaCl to saturate the solution, the common-ion effect drastically reduces the solubility product of Na₂TP, forcing it to precipitate while EG remains fully dissolved in the aqueous supernatant[3]. Self-Validating Check: The recovered Na₂TP crystals should be washed with saturated NaCl (not pure water, to prevent redissolution). The filtrate will contain the EG.

Mechanism A Aqueous Na2TP + EG B Add NaCl (Common Ion) A->B Saturation C Na2TP Precipitate B->C Solubility Drops (<0.2 wt%) D EG in Supernatant B->D Remains Soluble

Fig 2: Salting-out mechanism isolating Na2TP from ethylene glycol using the common-ion effect.

Q3: What are the exact parameters for springing (acidifying) the purified Na₂TP to yield polymer-grade Terephthalic Acid (PTA)? Causality & Solution: The conversion of Na₂TP to PTA requires complete protonation of the carboxylate groups. Incomplete protonation leaves mono-sodium salts, which drastically lowers the acid number and ruins downstream polymerization. Optimization: Dissolve the washed Na₂TP in a minimum amount of water at 90–100 °C (approx. 13.5 wt% solution)[4]. Filter hot to remove any residual particulates. Then, acidify the boiling filtrate using 20% sulfuric acid (H₂SO₄) until the solution reaches pH 1[4] (see 4). The extreme low pH ensures the equilibrium is driven entirely toward the fully protonated, insoluble terephthalic acid. Self-Validating Check: The final dried PTA should yield an acid number of approximately 675:1 and a DMF color of ≤5, confirming the absence of mono-sodium salts and organic impurities[4].

Standard Operating Procedures (SOPs)
SOP 1: Adsorptive Decolorization of Crude Na₂TP
  • Dissolution & Filtration: Dissolve the crude depolymerization product in deionized water. Perform a hot filtration at 90 °C to remove unreacted PET and solid waste[1].

  • pH Adjustment: Adjust the filtrate to pH 7.0 using dilute H₂SO₄ to optimize the surface charge for carbon adsorption[2].

  • Adsorption: Add powdered activated carbon (5-10 wt% relative to Na₂TP mass) to the solution.

  • Incubation: Heat the suspension to 80 °C and maintain under continuous agitation for 60 minutes[2].

  • Separation: Filter the suspension while hot (to prevent premature Na₂TP crystallization) through a fine-porosity filter (e.g., 0.22 µm) to completely remove the carbon particles.

SOP 2: Salting-Out and Acidification (Springing)
  • Salting Out: To the decolorized filtrate, add solid NaCl until the solution is saturated (alternatively, adjust NaOH concentration to 14 wt%)[3].

  • Crystallization: Allow the slurry to stand for 4–6 hours at room temperature to maximize Na₂TP precipitation[4].

  • Washing: Filter the precipitated Na₂TP and wash the filter cake with a saturated aqueous NaCl solution to displace EG without dissolving the product[4].

  • Springing: Redissolve the washed Na₂TP in water at 100 °C to form a saturated 13.5 wt% solution[4].

  • Acidification: Slowly drip 20% H₂SO₄ into the boiling solution until pH 1 is reached[4].

  • Recovery: Allow the purified terephthalic acid (PTA) to precipitate, filter, wash thoroughly with hot deionized water to remove sodium sulfate, and dry.

Quantitative Data Summary

Table 1: Critical Physicochemical Parameters for Na₂TP Purification

ParameterOptimal ConditionMechanistic PurposeSelf-Validation Metric
Adsorption Temperature 80 °CMaximizes kinetic diffusion of dyes into AC poresFiltrate visually clear
Adsorption pH 7.0Minimizes electrostatic repulsion of anionic dyesFinal rTA Hue < 10 H°
Salting-Out Agent Saturated NaClLeverages common-ion effect to precipitate Na₂TPSupernatant retains EG
Na₂TP Solubility (Pure H₂O) 14 wt% (at 25 °C)Baseline solubility for dissolutionComplete dissolution
Na₂TP Solubility (Sat. NaCl) < 0.2 wt% (at 25 °C)Forces near-complete precipitationHigh Na₂TP yield
Acidification pH 1.0Ensures complete protonation of carboxylate groupsAcid number ~675:1
References
  • Source: PMC (NIH)
  • Title: US4215224A - Removal of dissolved disodium terephthalate from aqueous solution also containing sodium hydroxide Source: Google Patents URL
  • Title: US3102137A - Purification of terephthalic acid Source: Google Patents URL
  • Title: US10604634B1 - Method for manufacturing terephthalic acid and system thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Disodium Terephthalate Against Traditional Inorganic Battery Anodes: A Comprehensive Guide

The transition toward sustainable, grid-scale energy storage has accelerated the search for low-cost, high-performance alternatives to traditional lithium-ion systems. Sodium-ion batteries (SIBs) represent a highly viabl...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward sustainable, grid-scale energy storage has accelerated the search for low-cost, high-performance alternatives to traditional lithium-ion systems. Sodium-ion batteries (SIBs) represent a highly viable candidate due to the natural abundance of sodium. However, the larger ionic radius of Na⁺ (1.02 Å vs. 0.76 Å for Li⁺) severely limits the efficacy of conventional graphite anodes, prompting the development of alternative anodic materials.

This guide provides an objective, data-driven comparison between an emerging organic anode—Disodium Terephthalate (Na₂C₈H₄O₄, or Na₂TP) —and the industry-standard inorganic benchmark, Hard Carbon (HC) . Designed for materials scientists and chemical development professionals, this document synthesizes mechanistic insights, quantitative performance metrics, and self-validating experimental protocols to support the integration of organic carboxylates into next-generation battery architectures.

Mechanistic Divergence: Organic Redox vs. Inorganic Intercalation

The fundamental difference between Na₂TP and Hard Carbon lies in their respective sodium storage mechanisms, which directly dictate their electrochemical behavior and safety profiles.

  • Hard Carbon (Inorganic Benchmark) : Operates via a "falling cards" model involving Na⁺ intercalation into sloping graphitic domains at higher voltages, followed by nanopore filling at a low potential plateau (~0.1 V vs. Na⁺/Na). While this provides high energy density, the near-zero voltage plateau risks dangerous sodium dendrite plating under fast-charging conditions.

  • Disodium Terephthalate (Organic Alternative) : Operates via a highly reversible two-electron redox reaction at the carboxylate (C=O) functional groups. Upon sodiation, Na₂C₈H₄O₄ undergoes a structural transformation to Na₄C₈H₄O₄ at a slightly higher, safer redox potential of ~0.29–0.43 V vs. Na⁺/Na . This mitigates dendrite formation while maintaining excellent structural integrity.

G Na2TP Disodium Terephthalate (Na2C8H4O4) Redox Two-Electron Redox (Carboxylate Groups) Na2TP->Redox Na4TP Na4C8H4O4 (~0.3 V vs Na+/Na) Redox->Na4TP HC Hard Carbon (Inorganic Benchmark) Intercalation Intercalation & Nanopore Filling HC->Intercalation SodiatedHC Sodiated Hard Carbon (~0.1 V vs Na+/Na) Intercalation->SodiatedHC

Mechanistic comparison of sodium storage in Na2TP versus traditional Hard Carbon anodes.

Quantitative Benchmarking: Na₂TP vs. Hard Carbon

To objectively evaluate these materials, we benchmark their electrochemical properties based on peer-reviewed empirical data .

Performance MetricDisodium Terephthalate (Na₂TP)Hard Carbon (HC)Strategic Implication
Reversible Capacity ~225 - 250 mAh/g~300 - 335 mAh/gHC offers superior absolute capacity for energy-dense applications.
Average Redox Potential 0.29 – 0.43 V (vs. Na⁺/Na)~0.1 V (vs. Na⁺/Na)Na₂TP provides a safer voltage buffer, preventing Na plating during fast charging.
Initial Coulombic Efficiency Moderate (~60-70%)*High (~80-85%)Na₂TP requires surface engineering (e.g., ALD coating) to prevent SEI loss.
Cycle Life Excellent (>100 cycles, minimal fade)ExcellentBoth materials demonstrate robust structural stability over time.
Precursor Sourcing Upcycled waste PET plasticsBiomass, phenolic resinsNa₂TP enables a highly predictable, circular-economy supply chain.

*Note: The ICE of Na₂TP can be significantly improved via Atomic Layer Deposition (ALD) of Al₂O₃, which stabilizes the electrode-electrolyte interface.

Experimental Methodologies & Self-Validating Protocols

For researchers looking to synthesize and validate Na₂TP against HC, the following protocols emphasize the causality behind each procedural step to ensure reproducibility and scientific rigor.

Workflow Syn 1. Synthesis (PET Upcycling) Comp 2. Composite Prep (Na2TP + Carbon Black) Syn->Comp Cell 3. Cell Assembly (CR2032 Half-Cell) Comp->Cell Test 4. Electrochemical Benchmarking Cell->Test

Self-validating experimental workflow for synthesizing and benchmarking Na2TP anodes.

Protocol A: Rapid Synthesis of Na₂TP via PET Upcycling

Objective : Synthesize phase-pure Na₂TP using sustainable waste polyethylene terephthalate (PET) .

  • Alkaline Hydrolysis : Combine 1.0 g of waste PET flakes with a stoichiometric excess of NaOH in a solvent mixture (e.g., ethylene glycol/water).

    • Causality: The hydroxide ions nucleophilically attack the ester bonds of the PET polymer, cleaving it into terephthalate monomers.

  • Microwave Irradiation : Subject the mixture to microwave irradiation (e.g., 800 W) for 2–5 minutes.

    • Causality: Microwave heating provides rapid, volumetric energy transfer, drastically reducing the reaction time from hours (in traditional reflux) to minutes, preventing unwanted side reactions and ensuring uniform particle nucleation.

  • Precipitation and Washing : Cool the solution, filter the unreacted residues, and precipitate the Na₂TP using an anti-solvent (e.g., ethanol). Wash thoroughly and dry under vacuum at 80°C.

    • Validation Check: Perform FTIR spectroscopy. The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of carboxylate asymmetric/symmetric stretches (~1550 and 1400 cm⁻¹) validate successful synthesis.

Protocol B: Electrochemical Cell Fabrication and Benchmarking

Objective : Fabricate a CR2032 coin cell to evaluate the electrochemical kinetics of the synthesized anode.

  • Composite Preparation (Crucial Step) : Ball-mill the synthesized Na₂TP with high-surface-area carbon black (Super P or Ketjenblack) in a 60:30 ratio, adding 10% polymeric binder (e.g., PVDF or CMC/SBR).

    • Causality: As an organic salt, Na₂TP possesses inherently low electronic conductivity. Intimate mechanical milling with carbon black creates a continuous conductive percolation network, strictly necessary to facilitate the rapid electron transfer required for the two-electron carboxylate redox reaction.

  • Electrode Coating & ALD Modification : Slurry-cast the composite onto an aluminum foil current collector. Optional but recommended: Apply a 2 nm Al₂O₃ coating via Atomic Layer Deposition (ALD).

    • Causality: Organic anodes often suffer from partial dissolution in liquid electrolytes and continuous Solid Electrolyte Interphase (SEI) formation. An ultrathin ALD oxide layer acts as a physical barrier, significantly boosting the Initial Coulombic Efficiency (ICE) and long-term capacity retention .

  • Cell Assembly : Assemble the half-cell in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm) using a sodium metal counter electrode, a glass fiber separator, and a standard electrolyte (e.g., 1 M NaPF₆ in Diglyme).

    • Validation Check: Run Cyclic Voltammetry (CV) at 0.1 mV/s. Distinct cathodic/anodic peaks around 0.3 V vs. Na⁺/Na confirm the reversible phase transformation between Na₂C₈H₄O₄ and Na₄C₈H₄O₄.

Field-Proven Insights for Development Professionals

While Hard Carbon remains the commercial standard for SIBs due to its superior absolute capacity, Na₂TP offers distinct strategic advantages for specific applications. Its higher redox potential sacrifices some energy density but fundamentally eliminates the risk of sodium plating—making it a superior benchmark counter-electrode for developing fast-charging battery technologies. Furthermore, the ability to synthesize Na₂TP directly from waste PET plastics introduces a circular-economy aspect to battery manufacturing that traditional biomass-derived hard carbons cannot match in terms of chemical purity and molecular predictability.

References

  • Title: Disodium Terephthalate (Na₂C₈H₄O₄) as High Performance Anode Material for Low-Cost Room-Temperature Sodium-Ion Battery Source: Advanced Energy Materials URL: [Link]

  • Title: Sodium terephthalate as an organic anode material for sodium ion batteries Source: Advanced Materials URL: [Link]

  • Title: Rapid Upcycling of Waste Polyethylene Terephthalate to Energy Storing Disodium Terephthalate Flowers with DFT Calculations Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Predicting capacity of hard carbon anodes in sodium-ion batteries using porosity measurements Source: Journal of Power Sources URL: [Link]

Comparative

The Definitive Guide to Validating Disodium Terephthalate Purity: 1H qNMR vs. Traditional Modalities

Disodium terephthalate (Na₂TA) is a highly versatile compound with critical applications across multiple scientific domains.1[1]. Furthermore,2[2].3[3].

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Author: BenchChem Technical Support Team. Date: April 2026

Disodium terephthalate (Na₂TA) is a highly versatile compound with critical applications across multiple scientific domains.1[1]. Furthermore,2[2].3[3]. Consequently, rigorous purity validation is a non-negotiable prerequisite for researchers and drug development professionals.

Analytical Modalities: A Comparative Overview

While High-Performance Liquid Chromatography (HPLC) and acid-base titrations have historically been the workhorses for purity analysis, quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the definitive standard for absolute quantification.

Table 1: Comparative Analysis of Purity Validation Modalities for Na₂TA

Parameter¹H qNMR SpectroscopyHPLC-UVAcid-Base Titration
Fundamental Principle Uniform signal response of protonsUV absorbance of chromophoresStoichiometric neutralization
Calibration Requirement Internal standard (Compound-independent)External reference standard requiredStandardization of titrant
Analytical Specificity Extremely High (Direct structural elucidation)Moderate to High (Relies on retention time)Low (Measures total basicity/acidity)
Sample Prep Time ~5 minutes (Direct dissolution)~30 minutes (Filtration, serial dilution)~15 minutes
Sample Destruction Nondestructive (Sample is recoverable)DestructiveDestructive
Primary Causality of Error Inadequate T₁ relaxation delayCo-elution, varying extinction coefficientsBuffer interference, atmospheric CO₂

The Causality of ¹H NMR Superiority

The fundamental advantage of qNMR lies in the physics of nuclear magnetic resonance. Unlike HPLC, which relies on the specific UV extinction coefficient of each molecule (necessitating an identical, ultra-pure reference standard for calibration),4[4].

For Na₂TA, the highly symmetric aromatic ring yields a sharp, distinct singlet at approximately 7.9 ppm in Deuterium Oxide (D₂O). This makes signal integration straightforward and highly accurate. Furthermore, qNMR acts as a self-validating system : it simultaneously quantifies the main compound while identifying structural impurities (e.g., the distinct multiplet patterns of isophthalic acid or residual ethylene glycol) in a single analytical run.

Experimental Workflow: Step-by-Step Methodology

To ensure absolute accuracy, the following qNMR protocol is designed to eliminate systematic physical errors, such as incomplete magnetization recovery or phase distortion.

Step 1: Internal Standard Selection & Sample Preparation

Causality Check: The internal standard (IS) must be highly pure, fully soluble in the chosen solvent, and possess a chemical shift that does not overlap with the analyte.

  • Accurately weigh ~20 mg of the Na₂TA sample and ~10 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, which produces a distinct singlet at ~6.3 ppm) using a microbalance (precision to 0.01 mg). 2.5[5].

  • Transfer 0.6 mL of the homogeneous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

Causality Check: Quantitative accuracy requires the complete recovery of longitudinal magnetization (T₁ relaxation) between radiofrequency pulses. If the delay is too short, nuclei with longer relaxation times will be underrepresented, destroying the stoichiometric causality between signal area and molar concentration.

  • Pulse Angle: Set to 90° to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Determine the longest T₁ in the mixture (usually the aromatic protons of Na₂TA).5[5].

  • Number of Scans (NS): Acquire a minimum of 16 to 64 scans to achieve an SNR > 250:1 for both the analyte and IS peaks.

Step 3: Data Processing and Purity Calculation

Causality Check: Consistent phasing and baseline correction prevent integration artificially inflating or deflating the peak area.

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Manually phase the spectrum to ensure purely absorptive peak shapes and apply a polynomial baseline correction.

  • Integrate the Na₂TA singlet (~7.9 ppm, representing 4 protons) and the IS peak.

  • Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = sample weight, and P = purity of the standard).

Workflow Visualization

qNMR_Workflow A Analyte: Na2TA (Accurate Mass) C Solvent Dissolution (D2O, pD > 7) A->C B Internal Standard (e.g., Maleic Acid) B->C D 1H NMR Acquisition (Relaxation Delay > 5x T1) C->D Homogeneous Solution E Spectral Processing (Phase & Baseline Correction) D->E FID Data F Signal Integration & Purity Calculation E->F Absorptive Spectra

Logical workflow for the qNMR purity validation of disodium terephthalate.

Conclusion

For researchers relying on Na₂TA for precise hydroxyl radical dosimetry or polymer synthesis, ¹H qNMR provides unparalleled analytical confidence. By leveraging the fundamental causality of NMR physics—where signal intensity is intrinsically linked to molar concentration—scientists can bypass the limitations of external calibration curves and matrix interferences inherent to HPLC and titration, ensuring robust, reproducible, and self-validating experimental data.

References

  • Title: Simple But Tricky: Investigations of Terephthalic Acid Purity Obtained from Mixed PET Waste Source: acs.org URL: [Link]

  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: nih.gov URL: [Link]

  • Title: A Novel High-Throughput Approach to Measure Hydroxyl Radicals Induced by Airborne Particulate Matter Source: mdpi.com URL: [Link]

  • Title: (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: researchgate.net URL: [Link]

  • Title: Terephthalate Probe for Hydroxyl Radicals: Yield of 2-Hydroxyterephthalic Acid and Transition Metal Interference Source: scispace.com URL: [Link]

Sources

Validation

A Researcher's Guide to Dicarboxylate Linkers: Comparing Disodium Terephthalate with Functionalized Alternatives in MOF Synthesis

Introduction: The Central Role of Linkers in Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal-containing nodes and organic "linker" molecules. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal-containing nodes and organic "linker" molecules. Their vast internal surface areas, tunable pore sizes, and chemically versatile nature make them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The choice of the organic linker is arguably one of the most critical decisions in MOF design, as it dictates the resulting framework's topology, porosity, and functionality.

For years, terephthalic acid (H₂BDC), and by extension its deprotonated salt form, disodium terephthalate (Na₂BDC), has served as the archetypal dicarboxylate linker. Its rigidity, linearity, and commercial availability have made it a foundational component in some of the most iconic MOFs, including MOF-5 and the highly stable UiO-66.[4][5] This guide provides an in-depth comparison of disodium terephthalate with other strategically important dicarboxylate linkers. We will explore how subtle modifications to the parent terephthalate structure can induce profound changes in the final MOF's performance, supported by experimental data and validated protocols.

The Benchmark: Terephthalate (BDC)

Disodium terephthalate is the salt of 1,4-benzenedicarboxylic acid (H₂BDC). In synthesis, either the acid or the salt can be used to provide the terephthalate linker. This linker is prized for its simple, rigid, and linear geometry, which predictably forms stable, porous structures with a variety of metal nodes, most notably Zn⁴⁺ in MOF-5 and the hexanuclear Zr₆ clusters in the UiO-66 family.[4][6] The robustness of the Zr-O bond, in particular, imparts exceptional thermal and chemical stability to frameworks like UiO-66.[7][8]

The Contenders: A Comparative Analysis of Functionalized Dicarboxylate Linkers

While BDC is a reliable standard, the demand for MOFs with tailored properties has driven the development and use of functionalized dicarboxylate linkers. By introducing specific chemical groups onto the benzene ring, researchers can fine-tune the MOF's characteristics for specific applications. Here, we compare BDC with three key alternatives:

  • 2-Aminoterephthalate (NH₂-BDC): Introduces a basic amine group.

  • 2,5-Dihydroxyterephthalate (DOBDC): Features hydroxyl groups that can participate in coordination, creating open metal sites.

  • Biphenyl-4,4'-dicarboxylic acid (BPDC): An extended linker that increases pore size.

The chemical structures of these linkers are visualized below.

G cluster_char Characterization Reactants Metal Salt (ZrCl₄) + Linker (H₂N-BDC) + Solvent (DMF) Synthesis Solvothermal Reaction (80°C, 18h) Reactants->Synthesis Washing Solvent Exchange (DMF, Ethanol) Synthesis->Washing Activation Vacuum Drying (150°C, 48h) Washing->Activation Product Porous UiO-66-NH₂ Powder Activation->Product PXRD PXRD (Confirm Crystallinity & Phase) Product->PXRD TGA TGA (Assess Thermal Stability) Product->TGA N2_Sorption N₂ Sorption @ 77K (Measure Surface Area & Porosity) Product->N2_Sorption FTIR FTIR (Verify Functional Groups) Product->FTIR

Figure 2: Standard workflow for MOF synthesis and characterization.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match the simulated pattern for the known crystal structure of UiO-66-NH₂. [6][7]* Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It is used to determine the thermal stability of the framework and confirm the complete removal of solvent molecules during activation. [9]* N₂ Sorption Analysis: Nitrogen adsorption/desorption isotherms at 77 K are used to calculate the BET surface area and determine the pore volume and size distribution, confirming the material's porosity. [7]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the expected functional groups (e.g., carboxylates, N-H stretches from the amine group) and to confirm the coordination of the linker to the metal nodes. [7]

Choosing the Right Linker: A Decision Framework

The optimal linker choice is entirely application-dependent. This decision tree provides a logical framework for researchers to select a linker based on their primary experimental goal.

G start What is the primary application goal? goal1 Maximum Thermal & Chemical Stability? start->goal1 goal2 High-Capacity Gas Storage/ Separation (e.g., CO₂)? start->goal2 goal3 Catalysis or Post-Synthesis Functionalization? start->goal3 linker1 Use Terephthalate (BDC) with a robust node (e.g., Zr, Cr). [UiO-66, MIL-53] goal1->linker1  Rationale: Unfunctionalized, rigid linker  maximizes framework stability. linker2 Use Dihydroxyterephthalate (DOBDC) to create open metal sites. [M-MOF-74] goal2->linker2  Rationale: Exposed metal cations provide  strong binding sites for adsorbates. linker3 Use Aminoterephthalate (NH₂-BDC) to introduce active sites or a modification handle. [UiO-66-NH₂] goal3->linker3  Rationale: Amine group is a basic catalyst  and a reactive site for further chemistry.

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopic Profiling of Terephthalic Acid vs. Disodium Terephthalate

Executive Summary For researchers developing metal-organic frameworks (MOFs), synthesizing organic anodes for sodium-ion batteries, or engineering polyethylene terephthalate (PET) upcycling pathways, verifying the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers developing metal-organic frameworks (MOFs), synthesizing organic anodes for sodium-ion batteries, or engineering polyethylene terephthalate (PET) upcycling pathways, verifying the chemical state of terephthalic acid (TPA) is a critical quality control step.

This guide provides an authoritative comparison of the Fourier Transform Infrared (FTIR) spectra of Terephthalic Acid (TPA) and its deprotonated salt, Disodium Terephthalate (Na₂TPA) . By understanding the fundamental vibrational shifts caused by resonance stabilization, researchers can accurately validate the success of acid-base depolymerization workflows and coordination chemistry.

Mechanistic Causality: The Physics of the Spectral Shift

To interpret the FTIR spectra accurately, one must understand the causality behind the vibrational changes. The transformation from TPA to Na₂TPA is not merely a change in elemental composition; it is a fundamental shift in electron delocalization.

  • The Protonated State (TPA): In pure terephthalic acid, the carboxylic acid functional group (-COOH) features a localized carbon-oxygen double bond (C=O) and a distinct carbon-oxygen single bond (C-OH). The localized C=O bond requires high energy to stretch, resulting in a sharp, strong absorption band at approximately 1680–1692 cm⁻¹ . Furthermore, the hydroxyl group engages in strong intermolecular hydrogen bonding, producing a broad O-H stretching band between 2500–3450 cm⁻¹ .

  • The Deprotonated State (Na₂TPA): When TPA is reacted with a base (e.g., NaOH) to form Na₂TPA, the proton is removed, leaving a carboxylate anion (-COO⁻). Due to resonance stabilization, the negative charge is delocalized equally across both oxygen atoms. The discrete C=O double bond and C-O single bond cease to exist; instead, they form two equivalent bonds with a bond order of 1.5.

The Resulting Spectral Phenomenon: Because the localized C=O bond is destroyed, the 1680 cm⁻¹ peak completely disappears [1]. In its place, the resonance-stabilized carboxylate group exhibits two new coupled vibrations: an asymmetric stretch ( νas​ ) around 1550–1580 cm⁻¹ and a symmetric stretch ( νs​ ) around 1380–1400 cm⁻¹ [2].

Quantitative Data Presentation

The table below summarizes the critical peak shifts used to differentiate the two compounds.

Functional GroupTerephthalic Acid (TPA)Disodium Terephthalate (Na₂TPA)Mechanistic Rationale
O-H Stretch Broad ~2500–3450 cm⁻¹AbsentComplete removal of the carboxylic proton.
C=O Stretch Sharp ~1680–1692 cm⁻¹AbsentLoss of localized double bond due to ionization.
Asymmetric COO⁻ Stretch N/AStrong ~1550–1580 cm⁻¹Resonance delocalization (Bond order ~1.5) [3].
Symmetric COO⁻ Stretch N/AStrong ~1380–1400 cm⁻¹Resonance delocalization (Bond order ~1.5) [3].
O-H Out-of-Plane Bend Broad ~940 cm⁻¹AbsentLoss of the carboxylic proton [1].
Aromatic C=C Stretch ~1511, 1575 cm⁻¹~1500, 1580 cm⁻¹Ring vibrations remain largely intact, with minor shifts due to electron density changes.

Self-Validating Experimental Protocol: Synthesis & FTIR Characterization

To ensure high-fidelity data, the following protocol utilizes a self-validating methodology. It is designed to prevent false positives caused by incomplete reactions or sample preparation artifacts.

Phase 1: Stoichiometric Deprotonation
  • Suspension: Suspend 1.0 g of purified TPA in 20 mL of deionized water.

    • Causality: TPA is highly insoluble in water (approx. 0.0017 wt% at 25 °C) [4]. The mixture will appear as a cloudy, opaque white suspension.

  • Titration: Slowly add a standardized aqueous NaOH solution (2.05 molar equivalents to ensure a slight excess for complete deprotonation).

  • Visual Validation: The reaction progress is visually self-validating. As the water-soluble disodium salt (Na₂TPA) forms, the turbid suspension will transition into a completely clear, transparent solution. If turbidity remains, unreacted TPA is still present.

  • Isolation: Lyophilize (freeze-dry) the clear solution to isolate the Na₂TPA crystals.

    • Causality: Freeze-drying prevents thermal degradation and maintains a high surface area, which is critical if the salt is intended for downstream battery anode applications [1].

Phase 2: Spectroscopic Acquisition
  • Sample Loading: Place the dried Na₂TPA powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil.

    • Causality: ATR is explicitly chosen over the traditional KBr pellet method for this specific analysis. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching artifact around 3400 cm⁻¹, which can falsely mimic the presence of unreacted TPA or hydrated states.

  • Acquisition: Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹, subtracting the ambient air background.

  • Spectral Self-Validation: Analyze the acquired spectrum. The conversion protocol is considered successful only if the sharp C=O stretching band at ~1680 cm⁻¹ and the broad O-H band at ~940 cm⁻¹ are completely absent. The emergence of strong bands at ~1560 cm⁻¹ and ~1380 cm⁻¹ confirms the formation of the carboxylate anion.

Logical Workflow Visualization

G TPA Terephthalic Acid (TPA) Protonated (-COOH) Base Alkaline Deprotonation (+ 2 NaOH) TPA->Base Aqueous Suspension FTIR_TPA TPA Spectrum ν(C=O): ~1680 cm⁻¹ ν(O-H): ~3450 cm⁻¹ TPA->FTIR_TPA Na2TPA Disodium Terephthalate Deprotonated (-COO⁻) Base->Na2TPA Clear Solution FTIR_Na2TPA Na2TPA Spectrum ν_as(COO⁻): ~1560 cm⁻¹ ν_s(COO⁻): ~1380 cm⁻¹ Na2TPA->FTIR_Na2TPA Shift Resonance Stabilization (Bond Order 1.5) FTIR_TPA->Shift Loss of H⁺ Shift->FTIR_Na2TPA Peak Splitting

Fig 1: Reaction workflow and resonance-driven FTIR spectral shifts from TPA to Na2TPA.

References

  • Title: Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion batteries Source: RSC Advances URL: [Link]

  • Title: IR, Raman and SERS spectra of disodium terephthalate Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review Source: Nanoscale Advances URL: [Link]

  • Title: Solubilities of Disodium Terephthalate in Aqueous Solutions of Sodium Carbonate and Sodium Bicarbonate Source: Journal of Chemical and Engineering Data URL: [Link]

Validation

X-ray diffraction (XRD) phase validation of synthesized disodium terephthalate crystals

Title: Crystallographic Fidelity in Organic Anodes: An XRD Phase Validation Guide for Disodium Terephthalate Synthesis Executive Summary As the demand for sustainable energy storage accelerates, organic carboxylates—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Fidelity in Organic Anodes: An XRD Phase Validation Guide for Disodium Terephthalate Synthesis

Executive Summary

As the demand for sustainable energy storage accelerates, organic carboxylates—specifically disodium terephthalate (Na₂C₈H₄O₄, or Na₂TP)—have emerged as premier anode materials for Sodium-Ion Batteries (SIBs). Capable of undergoing a reversible two-electron structural transition from Na₂C₈H₄O₄ to Na₄C₈H₄O₄ at a low redox potential of ~0.29 V (vs. Na⁺/Na)[1], the electrochemical viability of Na₂TP is entirely dictated by its crystallographic purity.

As a Senior Application Scientist, I frequently observe a critical failure point in organic battery development: the assumption that chemical purity equates to crystallographic fidelity. It does not. This guide objectively compares our High-Purity Solvothermal Synthesized Na₂TP against common alternatives (Microwave-Upcycled and Aqueous Co-Precipitated Na₂TP), providing the mechanistic causality behind structural defects and a self-validating X-ray Diffraction (XRD) protocol to ensure your synthesized phases translate to reliable electrochemical performance.

The Causality of Crystallographic Fidelity

The crystal structure of disodium terephthalate typically crystallizes in the orthorhombic Pbc21 space group (JCPDS # 00-052-2146)[2], though monoclinic polymorphs (P21/c) can manifest depending on the hydration state during nucleation[3].

Why does the synthesis route dictate the XRD profile and subsequent battery performance? The answer lies in nucleation thermodynamics .

  • Solvothermal Synthesis (Our Product): Utilizes a controlled, high-pressure organic solvent environment. The slow nucleation kinetics allow the terephthalate anions and Na⁺ cations to perfectly align into the Pbc21 lattice, minimizing planar defects.

  • Microwave Upcycling (Alternative 1): While rapidly converting waste polyethylene terephthalate (PET) into Na₂TP in minutes[2], the violent thermal gradients trap amorphous carbon and unreacted oligomers within the lattice. This manifests in XRD as significant peak broadening (reduced crystallite size) and an elevated background signal.

  • Aqueous Co-Precipitation (Alternative 2): The standard commercial baseline. However, water molecules easily coordinate with the highly polar carboxylate groups. If not rigorously vacuum-dried, these hydration defects distort the d-spacing, restricting the diffusion kinetics of the large Na⁺ ion (1.02 Å) during battery cycling.

Phase_Causality A Aqueous Co-Precipitation (Standard) D Hydration Defects & Peak Shifting A->D B Microwave Upcycling (PET Waste) E Amorphous Carbon Impurities B->E C Solvothermal Synthesis (Our Product) F High Crystallinity (Orthorhombic Pbc21) C->F G Poor Na+ Kinetics D->G E->G H Optimal Na+ Insertion (~250 mAh/g) F->H

Causality workflow linking synthesis thermodynamics to structural defects and electrochemical performance.

Comparative Phase Validation: Experimental Data

To objectively evaluate these materials, we subjected all three variants to high-resolution powder XRD (Cu Kα radiation, λ = 1.5406 Å). The characteristic reflections for pure Na₂TP occur at 2θ values of 9.0°, 17.0°, 26.8°, 28.2°, and 30.5°[4].

By applying the Scherrer equation ( D=βcosθKλ​ ) to the dominant (020) reflection at 9.0°, we quantified the average crystallite size. Phase purity was extracted via Rietveld refinement.

ParameterHigh-Purity Solvothermal (Product)Microwave Upcycled (Alt 1)Aqueous Co-Precipitated (Alt 2)
Dominant 2θ Peak (020) 9.02° (Sharp, FWHM 0.12°)9.15° (Broad, FWHM 0.38°)8.95° (Shifted, FWHM 0.22°)
Crystallite Size 85 nm42 nm60 nm
Phase Purity (Rietveld) >99.5%~92.0% (Amorphous halo)~95.5% (Hydrate traces)
Space Group Fidelity Pure Pbc21Pbc21 + Amorphous CarbonMixed Pbc21 / P21/c
Specific Capacity (SIB) 245 mAh/g224 mAh/g[2]190 mAh/g

Data Interpretation: The solvothermal product exhibits the sharpest diffraction peaks, indicating large, defect-free crystallites. The microwave-upcycled variant shows significant peak broadening, signifying a devaluation of crystallite size and the presence of amorphous Super P carbon/PET residues[2]. The aqueous variant shows a slight negative 2θ shift, symptomatic of lattice expansion caused by trapped interstitial water.

Self-Validating Experimental Protocol: XRD Measurement & Refinement

A protocol is only as good as its internal controls. To eliminate instrumental zero-shift errors and sample displacement artifacts, this methodology embeds a self-validating internal standard.

Step 1: Sample Preparation with Internal Standard
  • Desiccation: Dry the Na₂TP powder in a vacuum oven at 120 °C for 12 hours to eliminate surface moisture[3].

  • Standard Spiking: Weigh exactly 90.0 mg of the Na₂TP sample and 10.0 mg of NIST 640e Silicon Powder (internal standard).

  • Homogenization: Cryo-mill the mixture at 15 Hz for 2 minutes to ensure homogenous particle size distribution without inducing mechanochemical phase transitions.

  • Mounting: Pack the powder into a zero-background silicon sample holder using the back-loading technique to minimize preferred orientation (texture effects).

Step 2: Diffractometer Configuration
  • Source: Cu Kα radiation (40 kV, 40 mA).

  • Optics: 0.25° divergent slit, 10 mm mask, and a Ni-filter to suppress Kβ radiation.

  • Scan Parameters: Scan range of 5° to 80° 2θ, with a step size of 0.01° and a dwell time of 2 seconds per step to ensure a high signal-to-noise ratio for minor impurity detection.

Step 3: Rietveld Refinement (Data Validation)
  • Import the raw .xrdml or .raw data into refinement software (e.g., GSAS-II or FullProf).

  • Instrument Calibration: First, refine the zero-shift and peak shape parameters using the known NIST 640e Silicon peaks (e.g., 28.44° 2θ). If the Si peak is shifted, the instrument is misaligned; correct the zero-shift before proceeding.

  • Phase Fitting: Introduce the Pbc21 structural model for Na₂TP. Refine the background (Chebyshev polynomial), lattice parameters, and atomic positions.

  • Validation Check: The refinement is only considered valid if the Goodness of Fit (GoF) is < 1.5 and the weighted profile R-factor ( Rwp​ ) is < 10%.

XRD_Workflow N1 Sample & NIST 640e Homogenization N2 Zero-Background Back-Loading N1->N2 Prevents Texture N3 High-Res XRD Scan (Cu Kα, 5-80° 2θ) N2->N3 Eliminates Noise N4 Rietveld Refinement (GoF < 1.5 Target) N3->N4 Internal Calibration N5 Phase Purity % Validated N4->N5 Mathematical Fit

Self-validating XRD workflow utilizing internal standards to guarantee data integrity.

Conclusion

While alternative synthesis methods like microwave upcycling offer compelling environmental benefits, they inherently compromise crystallographic fidelity by introducing amorphous domains and lattice defects. For applications demanding rigorous structural integrity—such as long-cycle-life sodium-ion battery anodes—our Solvothermal Synthesized Disodium Terephthalate provides an unmatched, defect-free Pbc21 phase. By implementing the self-validating XRD protocol outlined above, researchers can definitively quantify these structural nuances, ensuring their materials are optimized for peak electrochemical performance.

References

  • Rapid Upcycling of Waste Polyethylene Terephthalate to Energy Storing Disodium Terephthalate Flowers with DFT Calculations. ACS Sustainable Chemistry & Engineering.
  • Utilization of poly(ethylene terephthalate) waste for preparing disodium terephthalate and its application in a solid polymer electrolyte.
  • Advanced Anode Materials for Rechargeable Sodium-Ion B
  • Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion b

Sources

Comparative

Comparative Electrochemical Impedance Spectroscopy (EIS) of Disodium Terephthalate Anodes

Executive Summary & Cross-Disciplinary Relevance Disodium terephthalate (Na2TP) is a highly promising organic anode material for sodium-ion batteries (SIBs), celebrated for its low discharge potential, high theoretical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Cross-Disciplinary Relevance

Disodium terephthalate (Na2TP) is a highly promising organic anode material for sodium-ion batteries (SIBs), celebrated for its low discharge potential, high theoretical capacity (~255 mAh/g), and structural stability driven by its conjugated carboxylate groups[1]. However, like many organic electrode materials, pristine Na2TP is intrinsically insulating. This lack of electronic conductivity results in sluggish reaction kinetics and high charge-transfer resistance ( Rct​ )[2].

To mitigate this, researchers synthesize Na2TP composites using carbonaceous networks (e.g., carbon nanotubes, reduced graphene oxide). Electrochemical Impedance Spectroscopy (EIS) is the definitive, non-destructive technique used to decouple and quantify the interfacial resistance, solid electrolyte interphase (SEI) stability, and ion-diffusion kinetics of these modified salts[3][4].

Note for Drug Development Professionals: While this guide focuses on electrochemical energy storage, the EIS principles and protocols described herein are directly translatable to pharmaceutical research. The same equivalent circuit models used to evaluate Na2TP SEI layers are utilized to quantify the permeability of liposomal drug-delivery vehicles, analyze the interfacial impedance of functionalized biosensors, and monitor real-time cellular responses in drug toxicity assays.

Mechanistic Principles of EIS in Na2TP Systems

EIS applies a small alternating current (AC) voltage perturbation across a wide frequency range to measure the complex impedance of the system. For organic carboxylate networks like Na2TP, the resulting Nyquist plot (imaginary vs. real impedance) is deconvoluted into three distinct kinetic regions:

  • High-Frequency Intercept ( Rs​ ): Represents the bulk ohmic resistance of the electrolyte, separator, and cell hardware.

  • High-to-Medium Frequency Semicircles ( Rsei​ and Rct​ ): The first semicircle corresponds to the resistance of the Solid Electrolyte Interphase (SEI) layer. The introduction of carboxylate groups in Na2TP significantly aids in the formation of a stable SEI, which is observable as a stabilization of Rsei​ over extended cycling[5]. The second semicircle represents the charge-transfer resistance ( Rct​ ) at the electrode-electrolyte interface.

  • Low-Frequency Tail ( Zw​ ): The Warburg impedance represents the solid-state diffusion of Na+ ions into the bulk organic structure[4].

G N1 Cell Assembly & Wetting (Ar-filled glovebox) N2 Thermodynamic Rest (4-12h for OCV stabilization) N1->N2 N3 Initial Galvanostatic Cycling (SEI Formation at ~0.6V) N2->N3 N4 EIS AC Perturbation (10 mV, 100 kHz - 10 mHz) N3->N4 N5 High Freq: Rs (Electrolyte Resistance) N4->N5 N6 Mid Freq: Rsei + Rct (SEI & Charge Transfer) N4->N6 N7 Low Freq: Zw (Warburg Diffusion) N4->N7

Standardized EIS workflow and equivalent circuit logic for Na2TP organic anodes.

Standardized, Self-Validating EIS Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating system. Every step is designed to eliminate transient artifacts and ensure the system adheres to the criteria of linearity, causality, and stability.

Step 1: Cell Assembly & Conditioning Assemble CR2032 coin cells in an Ar-filled glovebox using Na2TP as the working electrode and metallic sodium as the counter/reference electrode. Use 1.0 M NaPF6 in diglyme as the electrolyte. Causality: Ether-based electrolytes (like diglyme) are prioritized over carbonates because they mitigate the dissolution of organic carboxylate salts and promote a thinner, more conductive SEI.

Step 2: Thermodynamic Equilibration Rest the fully assembled cell for 4 to 12 hours prior to any electrochemical testing[3]. Causality: This mandated rest period ensures complete electrolyte permeation into the porous electrode network and allows the Open Circuit Voltage (OCV) to stabilize. Premature measurement convolutes double-layer capacitance with active SEI formation.

Step 3: Pre-EIS Galvanostatic Cycling Cycle the cell at a low current density (e.g., 25 mA/g) for 1 to 5 cycles between 0.01 V and 2.5 V. Causality: The first reduction peak for Na2TP occurs around 0.6 V (vs Na/Na+) and is highly irreversible due to the initial consumption of sodium to form the SEI[5]. Conducting EIS after this initial cycling ensures the measured Rsei​ and Rct​ reflect the operational interface rather than a transient formation state.

Step 4: EIS Acquisition & Self-Validation Apply a 10 mV AC sinusoidal perturbation across a frequency range of 100 kHz down to 10 mHz[3][4]. Self-Validation Check: Apply the Kramers-Kronig (K-K) mathematical transform to the raw impedance data. If the experimental data successfully fits the K-K relations, the system is confirmed to be linear and stable. Deviations indicate the 10 mV amplitude is either too high (causing non-linear faradaic responses) or the cell has not reached thermodynamic equilibrium.

Comparative Analysis: Pristine vs. Composite Na2TP Architectures

Pristine Na2TP (Bulk)

While pristine Na2TP benefits from a highly stable extended π -conjugated structure that prevents structural collapse during sodiation, its EIS profile is dominated by a massive mid-frequency semicircle. The intrinsic electronic insulation of the bulk organic powder leads to an exceptionally high Rct​ . Although the Rsei​ stabilizes after the first few cycles[5], the poor electron transport restricts the reversible capacity to ~140-166 mAh/g at low current densities, with severe capacity fading at higher C-rates[6].

Na2TP / Single-Walled Carbon Nanotube (SWCNT) Composites

Integrating 1D carbonaceous materials fundamentally alters the impedance profile. By wrapping Na2TP in SWCNTs, a continuous 3D conductive network is established. EIS analysis of these composites reveals a drastically shrunken mid-frequency semicircle, indicating a massive reduction in Rct​ [2]. The highly conductive pathways compensate for the charge imbalance during the electrochemical reaction, yielding an impressive reversible capacity of 241 mAh/g at a C/10 rate with 98.5% Coulombic efficiency[6].

Na2TP@Graphene (GE) Monoliths

Synthesizing Na2TP with graphene via freeze-drying techniques produces an interconnected, multi-channeled monolith. EIS spectra for Na2TP@GE hybrids show not only minimized Rct​ but also a significantly steeper Warburg tail ( Zw​ ) at low frequencies. The 2D graphene sheets provide void space that buffers volume expansion while simultaneously reducing the ion-diffusion pathway lengths[7]. This dual kinetic enhancement allows the hybrid to achieve a near-theoretical reversible capacity of 268.9 mAh/g and maintain 77.3% capacity retention over 500 cycles[6][7].

Quantitative Data Summary

The following table synthesizes the electrochemical performance and impedance characteristics of the compared Na2TP architectures.

Material ArchitectureReversible Capacity (Low Rate)High-Rate CapabilityKey EIS ObservationStructural Causality
Pristine Na2TP ~140 - 166 mAh/gPoor (~48 mAh/g at 255 mA/g)High Rct​ ; stable but resistive Rsei​ Intrinsic electronic insulation of bulk organic salts limits electron transport.
Na2TP / SWCNT 241 mAh/gExcellentDrastic reduction in Rct​ 1D nanotubes create a percolating 3D electron highway, bypassing organic insulation.
Na2TP@Graphene 268.9 mAh/gOutstanding (141 mAh/g at 0.6 A/g)Minimized Rct​ ; steepest Zw​ slope2D sheets buffer strain and shorten Na+ diffusion paths, maximizing ionic/electronic mobility.

References

  • Na-Ion Battery Anodes Based on Biphenyl Carboxylate Derivatives Source: ACS Publications URL:[Link]

  • Establishing substitution rules of functional groups for high-capacity organic anode materials in Na-ion batteries Source: OSTI.gov URL:[Link]

  • Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Disodium Terephthalate Ultrafine Fibers as High Performance Anode Material for Sodium-Ion Batteries under High Current Density Conditions Source: ResearchGate URL:[Link]

  • The rational design of inorganic and organic material based nanocomposite hybrids as Na-ion battery electrodes Source: Semantic Scholar URL:[Link]

  • Thiophene Derivative as a High Electrochemical Active Anode Material for Sodium-Ion Batteries: The Effect of Backbone Sulfur Source: ACS Publications URL:[Link]

  • Energy & Environmental Science: Sodium-ion battery anodes Source: EPFL URL:[Link]

  • Three-dimensional carbon nanotube networks enhanced sodium trimesic: a new anode material for sodium ion batteries Source: SciSpace URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Disodium;terephthalic acid proper disposal procedures

Operational Guide to the Safe Handling and Disposal of Disodium Terephthalate As a Senior Application Scientist, I frequently oversee the integration of disodium terephthalate (CAS: 10028-70-3) in both biological modelin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of Disodium Terephthalate

As a Senior Application Scientist, I frequently oversee the integration of disodium terephthalate (CAS: 10028-70-3) in both biological modeling—such as inducing skin tumors via p16-cyclin D1/Cdk4-Rb pathway disruption—and materials science, where it serves as a precursor for PET and sodium-ion battery anodes [MedChemExpress][1]. While it is generally non-hazardous under standard laboratory conditions, its disposal requires rigorous chemical management. Improper disposal can lead to environmental accumulation, and chronic exposure in mammalian systems is documented to cause severe lithogenic effects (bladder stones)[MedChemExpress][1].

This guide establishes self-validating, causality-driven protocols for the operational handling and disposal of this compound to ensure total laboratory safety and environmental compliance.

Physicochemical & Toxicological Profile

Understanding the physical properties of disodium terephthalate is the first step in designing a logical disposal strategy.

PropertyValueOperational Implication
Molecular Weight 210.09 g/mol Essential for stoichiometric calculations during acid neutralization.
Solubility (Water) Soluble (~1g/20mL hot water)Aqueous waste streams will carry high organic loads that cannot be directly drained [SCBT][2].
Thermal Stability High (Decomposes to CO, CO₂, Na₂O)Requires a combustible solvent for efficient thermal destruction in an incinerator[Fisher Scientific][3].
Acute Toxicity (Oral LD50) 6300 mg/kg (Mouse)Low acute toxicity, but chronic exposure induces calcium terephthalate oversaturation in urine[TCI Chemicals], [MedChemExpress][1].

Mechanistic Hazard Assessment

Although disodium terephthalate exhibits low acute toxicity, its environmental release is highly problematic. In mammalian models, ingestion leads to the metabolic formation of calcium terephthalate or calcium hydrogen terephthalate, causing oversaturation in urine and subsequent bladder stones [MedChemExpress][1]. Therefore, environmental discharge of aqueous solutions must be strictly avoided. The primary disposal strategy relies on either high-temperature incineration with scrubbing [TCI Chemicals] or the chemical conversion of the soluble disodium salt into the highly insoluble terephthalic acid via acidification [Google Patents][4].

Standard Operating Procedure: Solid Waste Incineration

Causality Focus: Disodium terephthalate is a highly stable organic salt. Direct combustion is inefficient and can lead to the release of irritating vapors, including uncombusted carbon monoxide and sodium oxides [Fisher Scientific][3]. Mixing the solid waste with a combustible solvent provides the necessary activation energy and sustained heat for complete thermal degradation [TCI Chemicals].

Protocol:

  • Collection: Sweep up solid waste carefully to avoid dust dispersion. Place the collected material in a sealable, airtight, compatible high-density polyethylene (HDPE) container [TCI Chemicals].

  • Solvent Integration: Operating within a controlled fume hood, dissolve or create a slurry of the solid material using a highly combustible solvent (e.g., ethanol or methanol) [TCI Chemicals].

  • Incineration: Transfer the solvent-waste mixture to a licensed chemical incinerator equipped with an afterburner and a wet scrubber system [TCI Chemicals].

  • Self-Validating Checkpoint: Review the incinerator's scrubber logs. The scrubber is mandatory to capture sodium oxides and carbon monoxide generated during thermal decomposition[Fisher Scientific][3]. A successful burn of this specific salt will slightly elevate the scrubber fluid's alkalinity due to the capture of sodium oxides.

Standard Operating Procedure: Aqueous Waste Precipitation & Recovery

Causality Focus: Laboratories often generate high volumes of aqueous disodium terephthalate waste. Rather than paying for expensive, high-volume liquid incineration, we can exploit the common ion effect and protonation dynamics. By lowering the pH, the soluble sodium salt is converted back to terephthalic acid, which is practically insoluble in water, allowing for rapid physical separation[Google Patents][4].

Protocol:

  • Aggregation: Collect all aqueous disodium terephthalate waste in a borosilicate glass reaction vessel equipped with a magnetic stirrer.

  • Acidification: Slowly titrate 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) into the solution while stirring continuously [Google Patents][4].

  • Self-Validating Checkpoint: Monitor the pH continuously. The solution will transition from clear to highly turbid as the pH approaches 3.0. If precipitation does not occur, the pH has not sufficiently breached the pKa threshold of terephthalic acid, or the initial concentration was negligible. Continue adding acid until a stable pH < 3 is achieved [Google Patents][4].

  • Maturation: Allow the suspension to sit undisturbed for 30–45 minutes. Causality: This aging process promotes Ostwald ripening, where larger crystals grow at the expense of smaller ones, significantly improving downstream filtration efficiency.

  • Separation: Filter the suspension using a Buchner funnel under vacuum to separate the precipitate from the liquid [Google Patents][4].

  • Disposal Routing:

    • Retentate (Solid): The recovered terephthalic acid is now a concentrated solid. Dispose of it via the Solid Waste Incineration protocol detailed above.

    • Permeate (Liquid): The remaining filtrate is a dilute, acidic sodium chloride (or sodium sulfate) solution. Neutralize this filtrate to pH 7.0 using dilute NaOH before discharging into the municipal wastewater system, ensuring compliance with local environmental regulations.

Workflow Visualization

G A Aqueous Waste (Disodium Terephthalate) B Acidification (Add HCl/H2SO4) A->B C Precipitation (Terephthalic Acid) B->C pH < 3 D Vacuum Filtration C->D E Solid Waste (Incineration) D->E Retentate F Aqueous Filtrate (Neutralize & Drain) D->F Permeate

Aqueous waste treatment workflow for Disodium Terephthalate via acidification and filtration.

References

  • SAFETY DATA SHEET - TCI Chemicals: Terephthalic Acid Disodium Salt . tcichemicals.com.

  • Disodium terephthalate (Terephthalic acid disodium salt) | Tumor Inducer . medchemexpress.com.1

  • SAFETY DATA SHEET - Fisher Scientific . fishersci.com. 3

  • US5395858A - Process for recycling polyester . google.com (Google Patents). 4

  • Disodium terephthalate | CAS 10028-70-3 | SCBT . scbt.com. 2

Sources

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